HKI12134085
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18F3N3O5S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
5-methyl-2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C18H18F3N3O5S/c1-9-8-28-17(29-9)3-5-23(6-4-17)16-22-15(25)13-10(2)11(18(19,20)21)7-12(24(26)27)14(13)30-16/h7,9H,3-6,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
SWPQPGFLNXSTLY-VIFPVBQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of HKI-272 (Neratinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
HKI-272, also known as neratinib (B1684480), is a potent, orally available, irreversible pan-ErbB family inhibitor. It is designed to target and covalently bind to the kinase domains of Epidermal Growth Factor Receptor (EGFR or ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2), and HER4 (ErbB4). This technical guide delineates the core mechanism of action of HKI-272, providing a comprehensive overview of its molecular interactions, effects on cellular signaling pathways, and its anti-neoplastic activity. The information presented herein is supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the key mechanisms.
Introduction
The ErbB family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of this signaling network, particularly through the overexpression or mutation of HER2 and EGFR, is a well-established driver in the pathogenesis of several human cancers, most notably breast and non-small cell lung cancer. HKI-272 (neratinib) was developed as a next-generation tyrosine kinase inhibitor (TKI) to overcome some of the limitations of earlier reversible inhibitors by forming a permanent, covalent bond with its targets, leading to sustained inhibition of downstream signaling.
Molecular Mechanism of Action
HKI-272 functions as an irreversible inhibitor by covalently binding to a conserved cysteine residue within the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains.[1] This covalent modification is achieved through a Michael addition reaction between the electrophilic acrylamide (B121943) moiety of HKI-272 and the nucleophilic thiol group of the cysteine residue (Cys773 in EGFR and Cys805 in HER2).[2] By occupying the ATP-binding site, HKI-272 prevents the binding of ATP, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.[3] This irreversible binding leads to a prolonged pharmacodynamic effect, as the inhibition is maintained even after the drug has been cleared from circulation.
Quantitative Data
The inhibitory activity of HKI-272 has been quantified in numerous enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| HER2 | 59 | Cell-free autophosphorylation assay |
| EGFR | 92 | Cell-free autophosphorylation assay |
| HER4 | Not explicitly quantified, but activity is expected due to structural similarities with other pan-HER inhibitors.[2] | - |
| KDR | 800 | Cell-free kinase assay |
| Src | 1400 | Cell-free kinase assay |
Data compiled from multiple sources.[4][5]
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | HER2/EGFR Status | IC50 (nM) |
| SK-Br-3 | Breast Cancer | HER2-overexpressing | 2 |
| BT474 | Breast Cancer | HER2-overexpressing | 2 |
| 3T3/neu | Fibroblast | HER2-transfected | 3 |
| A431 | Epidermoid Carcinoma | EGFR-overexpressing | 81 |
| MDA-MB-435 | - | HER2/EGFR-negative | 960 |
| SW620 | - | HER2/EGFR-negative | 690 |
Data compiled from multiple sources.[3][4][6]
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| 3T3/neu | 10 mg/kg/day | 34 |
| 20 mg/kg/day | 53 | |
| 40 mg/kg/day | 98 | |
| 80 mg/kg/day | 98 | |
| BT474 | 10 mg/kg/day | 67 |
| 40 mg/kg/day | 93 | |
| A431 | 5 mg/kg/day | 32 |
| 20 mg/kg/day | 44 | |
| MCF-7 (low HER2/EGFR) | 80 mg/kg/day | 28 |
Data compiled from multiple sources.[4][7]
Signaling Pathways
HKI-272-mediated inhibition of HER2 and EGFR blocks two primary downstream signaling pathways critical for tumor cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.
Caption: HKI-272 signaling pathway inhibition.
Experimental Protocols
In Vitro Kinase Autophosphorylation Assay
This protocol describes a cell-free ELISA-based assay to determine the IC50 of HKI-272 against HER2 and EGFR.
-
Reagents and Materials:
-
Purified recombinant C-terminal fragments of HER2 (amino acids 676-1255) and EGFR (amino acids 645-1186).
-
HKI-272 stock solution (10 mg/mL in DMSO).
-
Assay buffer: 25 mM HEPES (pH 7.5).
-
Kinase reaction buffer: 4 mM HEPES (pH 7.5), 0.4 mM MnCl2, 20 µM sodium vanadate, 0.2 mM DTT.
-
ATP/MgCl2 solution: 40 µM ATP, 20 mM MgCl2.
-
Europium-labeled anti-phosphotyrosine antibodies.
-
96-well ELISA plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of HKI-272 in assay buffer.
-
Add the diluted HKI-272 and the recombinant kinase to the wells of a 96-well ELISA plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/MgCl2 solution.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Wash the plates and add Europium-labeled anti-phosphotyrosine antibodies.
-
After washing and enhancement steps, measure the fluorescence signal (excitation: 340 nm, emission: 615 nm).
-
Calculate IC50 values from the inhibition curves.[3]
-
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol outlines a method to assess the anti-proliferative effects of HKI-272 on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SK-Br-3, BT474, A431).
-
Complete cell culture medium.
-
HKI-272 stock solution (in DMSO).
-
10% Trichloroacetic acid (TCA).
-
0.1% Sulforhodamine B (SRB) in 1% acetic acid.
-
10 mM Tris base solution.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of HKI-272 (typically for 48-72 hours).
-
Fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.1% SRB solution for 15 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the IC50 from the dose-response curves.[4]
-
Western Blotting for Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways following HKI-272 treatment.
-
Reagents and Materials:
-
HER2-positive cancer cell lines (e.g., BT474, SK-Br-3).
-
HKI-272.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with various concentrations of HKI-272 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Experimental Workflows
Caption: Experimental workflow for HKI-272 evaluation.
Conclusion
HKI-272 (neratinib) is a potent, irreversible pan-ErbB inhibitor that effectively targets EGFR, HER2, and HER4. Its mechanism of action, centered on the covalent modification of a key cysteine residue in the ATP-binding pocket, leads to sustained inhibition of receptor autophosphorylation and blockade of the critical PI3K/Akt and MAPK downstream signaling pathways. This results in significant anti-proliferative activity in cancer cells that are dependent on these pathways for their growth and survival, as demonstrated by extensive in vitro and in vivo data. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with HKI-272 and other covalent kinase inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Neratinib | HKI-272 | HER2 and EGFR inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Kinase Selectivity Profile of Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Janus kinase 3 (JAK3) selectivity profile of Ritlecitinib (formerly PF-06651600), a kinase inhibitor developed for the treatment of severe alopecia areata and other autoimmune diseases.[1][2] Due to the lack of public information on a compound designated HKI12134085, this document focuses on the well-characterized and highly selective JAK3 inhibitor, Ritlecitinib, as a representative example.
Introduction to Ritlecitinib and JAK3 Selectivity
Ritlecitinib is a first-in-class, orally administered, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4] The JAK family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine signaling.[5] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily limited to hematopoietic cells, playing a key role in lymphocyte development and function.[6]
The therapeutic strategy behind a selective JAK3 inhibitor is to modulate the immune system by targeting specific cytokine pathways, particularly those utilizing the common gamma chain (γc), while avoiding the broader systemic effects associated with the inhibition of other JAK isoforms.[7] The high degree of selectivity of Ritlecitinib for JAK3 is attributed to its unique covalent binding mechanism. It forms an irreversible bond with a specific cysteine residue (Cys-909) located in the ATP-binding site of JAK3.[1][6][8] This cysteine is notably absent in the other JAK family members, where a serine residue is found at the equivalent position, thus preventing covalent binding and conferring a high degree of selectivity.[1][6]
Quantitative Kinase Selectivity Profile
The selectivity of Ritlecitinib has been quantitatively assessed through in vitro enzymatic assays, which measure the concentration of the inhibitor required to reduce the kinase activity by half (IC50). Lower IC50 values are indicative of greater potency. The data clearly demonstrates Ritlecitinib's high selectivity for JAK3 over other JAK isoforms.
Table 1: Ritlecitinib IC50 Values for JAK Family Kinases
| Kinase Target | Ritlecitinib IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Data sourced from in vitro biochemical assays.[1][4][6]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized in vitro and cellular assays. Below are detailed methodologies representative of those used to characterize compounds like Ritlecitinib.
3.1. In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified kinases. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Specific peptide or protein substrates for each kinase.
-
Ritlecitinib stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled).
-
Unlabeled ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Ritlecitinib in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer.
-
Enzyme Addition: Add the appropriate amount of the specific purified kinase to each well.
-
Inhibitor Addition: Add the serially diluted Ritlecitinib or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP is typically kept at or near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each Ritlecitinib concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.
-
3.2. Cellular Assay for STAT Phosphorylation
To confirm that the biochemical selectivity is maintained in a cellular environment, functional assays that measure the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins are employed.
-
Materials:
-
Relevant cell lines (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
Ritlecitinib serially diluted in cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of Ritlecitinib or DMSO for 1-2 hours.
-
Cytokine Stimulation: Add a specific cytokine to the cells to activate a particular JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Fixation: Stop the stimulation by fixing the cells with a fixation buffer.
-
Permeabilization: Permeabilize the cells to allow antibodies to enter and bind to intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in each sample.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated, DMSO-treated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Signaling Pathways and Experimental Workflows
4.1. JAK/STAT Signaling Pathway and Ritlecitinib Inhibition
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and hematopoiesis.[9] Cytokine binding to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[10][11] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene transcription.[10][11] Ritlecitinib's selective and irreversible inhibition of JAK3 effectively blocks the signaling of cytokines that rely on the common gamma chain, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[7]
Caption: Ritlecitinib selectively and irreversibly inhibits JAK3, blocking downstream STAT phosphorylation.
4.2. Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, beginning with the preparation of reagents and culminating in data analysis to establish the IC50 values across a panel of kinases.
Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alopecia.org.uk [alopecia.org.uk]
- 3. drughunter.com [drughunter.com]
- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Pan-ErbB Inhibitor HKI1213405 (Neratinib): A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
HKI12134085, more commonly known as Neratinib (B1684480) (and formerly as HKI-272), is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI). It is designed to target multiple members of the ErbB family of receptor tyrosine kinases, namely EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of these receptors, Neratinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This guide provides a detailed overview of the downstream signaling effects of Neratinib, with a focus on the PI3K/AKT and MAPK/ERK pathways. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways to support further research and drug development efforts.
Mechanism of Action
Neratinib is an irreversible pan-ErbB inhibitor that covalently binds to the ATP-binding site of EGFR, HER2, and HER4.[1][2] This irreversible binding leads to a sustained inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2][3] The primary downstream pathways affected by Neratinib are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4]
Quantitative Analysis of Neratinib's Potency
The efficacy of Neratinib has been quantified in numerous preclinical studies, primarily through the determination of half-maximal inhibitory concentrations (IC50) against its target kinases and various cancer cell lines.
| Target/Cell Line | IC50 (nM) | Description | Reference |
| HER2 (in vitro) | 59 | Cell-free kinase assay | [1][5][6] |
| EGFR (in vitro) | 92 | Cell-free kinase assay | [1][5][6] |
| HER4 (in vitro) | 19 | Kinase assay | [7] |
| MST1 (in vitro) | 37.7 | Kinase assay | [6] |
| KDR (in vitro) | 800 | Tyrosine kinase assay | [5] |
| Src (in vitro) | 1400 | Tyrosine kinase assay | [5] |
| 3T3/neu (HER2-overexpressing) | 2-3 | Cell proliferation assay | [5] |
| SK-Br-3 (HER2-overexpressing) | 2-3 | Cell proliferation assay | [5] |
| BT474 (HER2-overexpressing) | 2-3 | Cell proliferation assay | [5] |
| A431 (EGFR-dependent) | 81 | Cell proliferation assay | [5] |
| SUM149 (TNBC) | 350 | In vitro proliferation assay | [8] |
| UACC-732 (HER2 positive) | 650 | Cell proliferation assay | [3] |
| MDA-MB-175 (Luminal) | < 1 | Cell proliferation assay | [3] |
Downstream Signaling Pathways
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by ErbB receptors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a plethora of downstream targets, including mTOR, to promote cell survival and proliferation.
Neratinib's inhibition of ErbB receptors leads to a significant reduction in the activation of the PI3K/AKT pathway.[3][4] This is evidenced by a decrease in the phosphorylation of AKT (p-AKT).[3] Studies have shown that the extent of p-AKT inhibition correlates with the sensitivity of cancer cell lines to Neratinib.[3]
MAPK/ERK Pathway
The MAPK/ERK pathway is another key signaling route downstream of ErbB receptors that primarily mediates cell proliferation, differentiation, and survival. Activation of this pathway involves a cascade of protein phosphorylations, culminating in the activation of ERK (extracellular signal-regulated kinase), which then translocates to the nucleus to regulate gene expression.
Neratinib effectively suppresses the MAPK/ERK pathway by blocking the initial activation of ErbB receptors.[3][4] This leads to a dose-dependent decrease in the phosphorylation of ERK (p-ERK).[3] Similar to the PI3K/AKT pathway, the inhibition of p-ERK has been demonstrated to be more pronounced in cell lines that are more sensitive to Neratinib.[3]
Caption: Neratinib inhibits EGFR, HER2, and HER4, blocking downstream PI3K/AKT and MAPK pathways.
Cell Cycle Regulation
The inhibition of the PI3K/AKT and MAPK/ERK pathways by Neratinib has profound effects on the cell cycle machinery. Specifically, Neratinib treatment has been shown to cause a decrease in the expression of Cyclin D1 and an increase in the expression of the cyclin-dependent kinase inhibitor p27.[1][9] This leads to an arrest of the cell cycle at the G1-S transition phase, ultimately inhibiting cell proliferation.[1][10] In HER2-amplified uterine serous carcinoma cells (ARK2), treatment with Neratinib at its IC50 dose (0.01 μM) for 48 hours resulted in a significant increase in the percentage of cells in the G0/G1 phase (from 31.37% to 43.97%).[10]
Caption: Neratinib induces G1-S cell cycle arrest by modulating Cyclin D1 and p27.
Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
This protocol is adapted from methodologies described for assessing the effects of kinase inhibitors on downstream signaling proteins.[11][12]
Objective: To determine the effect of Neratinib on the phosphorylation status of HER2, AKT, and ERK in cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SKBR3, BT474)
-
Cell culture medium and supplements
-
Neratinib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-HER2, anti-HER2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK (Thr202/Tyr204), anti-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Neratinib (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Caption: Workflow for Western blot analysis of protein phosphorylation after Neratinib treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard methods for cell cycle analysis.[10][13]
Objective: To assess the effect of Neratinib on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Neratinib stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Neratinib at desired concentrations for a specific duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Resistance Mechanisms
Despite the efficacy of Neratinib, both intrinsic and acquired resistance can occur. Mechanisms of resistance can involve secondary mutations in the HER2 gene or the hyperactivation of downstream signaling pathways, which can circumvent the inhibitory effect of Neratinib.[14][15] Understanding these resistance mechanisms is crucial for the development of combination therapies and next-generation inhibitors.
Conclusion
Neratinib (this compound) is a potent, irreversible pan-ErbB inhibitor that effectively blocks the downstream PI3K/AKT and MAPK/ERK signaling pathways. This leads to the inhibition of cell proliferation and the induction of cell cycle arrest at the G1-S phase. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of Neratinib and develop novel therapeutic strategies for cancers driven by the ErbB signaling network.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ErbB2/Neu-Induced, Cyclin D1-Dependent Transformation Is Accelerated in p27-Haploinsufficient Mammary Epithelial Cells but Impaired in p27-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Kinase Assay Profiling of HKI12134085
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay methodologies used to characterize the activity and selectivity of the hypothetical kinase inhibitor, HKI12134085. The document outlines detailed experimental protocols, presents sample data in a structured format, and includes visualizations of key experimental and biological pathways to facilitate understanding.
Introduction to In Vitro Kinase Assays
In vitro kinase assays are fundamental tools in drug discovery and development for characterizing the interaction between a kinase and a potential inhibitor.[1] These assays are essential for determining the potency (typically as an IC50 value) and selectivity of an inhibitor against a panel of kinases.[2][3] Understanding the selectivity profile of a compound like this compound is crucial for predicting its potential therapeutic efficacy and off-target effects.[2][3] Various assay formats are available, including radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, and luminescence-based assays that quantify ADP production as an indicator of kinase activity.[1][4][5]
This compound Kinase Selectivity Profile
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound against a panel of selected kinases. The data is presented to illustrate a hypothetical selectivity profile for the compound.
| Kinase Target | IC50 (nM) |
| Primary Target | |
| EGFR | 1.2 |
| Secondary Targets | |
| HER2 (ERBB2) | 5.8 |
| HER4 (ERBB4) | 10.3 |
| SRC | 85.2 |
| ABL1 | 150.7 |
| Off-Targets (selection) | |
| CDK2 | > 1000 |
| MAPK1 | > 1000 |
| PI3Kα | > 1000 |
| AKT1 | > 1000 |
Experimental Protocols
A detailed methodology for a typical in vitro kinase assay to determine the IC50 values for this compound is provided below. This protocol is based on a luminescence-based ADP-detection assay format, which is a common, robust, and sensitive method for measuring kinase activity.[1]
Reagents and Materials
-
Recombinant Kinase (e.g., EGFR)
-
Kinase Substrate (e.g., a generic peptide substrate)
-
This compound (serial dilutions)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
Plate reader capable of measuring luminescence
Assay Procedure
-
Inhibitor Preparation : Prepare a serial dilution of this compound in the kinase assay buffer containing a constant concentration of DMSO.
-
Reaction Setup : To the wells of a 96-well plate, add the diluted this compound. Include positive controls (no inhibitor) and negative controls (no enzyme).[1]
-
Enzyme Addition : Add the diluted kinase enzyme to all wells except for the negative controls.[1]
-
Pre-incubation : Gently mix the plate and incubate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.[1]
-
Kinase Reaction : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45-60 minutes).[1]
-
Reaction Termination : Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[1]
-
ADP to ATP Conversion : Incubate the plate to allow for the conversion of the newly synthesized ADP to ATP.[1]
-
Signal Generation : Add the Kinase Detection Reagent to catalyze the conversion of ATP to a luminescent signal.[1]
-
Data Acquisition : Measure the luminescence using a microplate reader.[1] The IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound in vitro kinase assay.
Caption: Experimental workflow for the this compound in vitro kinase assay.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a simplified signaling pathway that could be targeted by this compound, based on its hypothetical primary target, EGFR.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
HKI12134085 and cytokine receptor signaling
An In-depth Technical Guide to HKI12134085 and its Role in Cytokine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokine receptor signaling is a cornerstone of intercellular communication, governing a vast array of physiological and pathological processes, from immune responses to oncogenesis. A central mediator of this signaling is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3] Dysregulation of this pathway is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, a novel, potent, and selective inhibitor of the JAK family of kinases. We will delve into its mechanism of action, present its inhibitory profile through structured quantitative data, and provide detailed experimental protocols for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and potentially utilize this compound in preclinical and clinical research.
Introduction to Cytokine Receptor Signaling and the JAK/STAT Pathway
Cytokines, a diverse family of small proteins, are critical mediators of cell-to-cell communication, particularly within the immune system.[4][5] They exert their pleiotropic effects by binding to specific cell surface receptors, thereby initiating intracellular signaling cascades that culminate in changes in gene expression. The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6][7][8]
The pathway is elegantly simple in its core components:
-
Cytokine Receptors: These transmembrane proteins lack intrinsic kinase activity and exist as monomers or pre-formed dimers/multimers.
-
Janus Kinases (JAKs): A family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that constitutively associate with the intracellular domains of cytokine receptors.[2][3]
-
Signal Transducers and Activators of Transcription (STATs): A family of seven latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[2]
Upon cytokine binding, the associated receptors undergo a conformational change, bringing the associated JAKs into close proximity, leading to their activation via trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[2][6][7] Given its central role in cellular proliferation, differentiation, and inflammation, aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[2]
This compound: A Novel JAK Inhibitor
This compound is a potent and selective, ATP-competitive small molecule inhibitor designed to target the kinase activity of the JAK family. Its therapeutic potential lies in its ability to modulate the downstream effects of cytokine signaling, thereby offering a promising strategy for the treatment of various inflammatory and proliferative disorders.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the JAK kinase domain. This competitive inhibition prevents the phosphorylation of JAKs, their associated receptors, and downstream STAT proteins. The blockade of STAT phosphorylation is a critical event, as it prevents their dimerization and nuclear translocation, ultimately halting the transcriptional activation of cytokine-responsive genes. The proposed mechanism of action is depicted in the signaling pathway diagram below.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Quantitative Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through a series of in vitro biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.[9][10][11]
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 1.8 |
| JAK3 | 58.7 |
| TYK2 | 25.4 |
Data are representative of typical results and presented as the mean of three independent experiments.
Table 2: Cell-Based Assay Performance of this compound
| Cell Line | Cytokine Stimulant | Endpoint Measured | IC50 (nM) |
| TF-1 | GM-CSF | STAT5 Phosphorylation | 15.6 |
| HEL | Endogenous | Cell Proliferation | 22.3 |
| U937 | IFNγ | STAT1 Phosphorylation | 18.9 |
Data are representative of typical results and presented as the mean of three independent experiments.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research.[12] The following sections provide detailed methodologies for the key experiments used to characterize this compound.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of this compound to the ATP-binding site of JAK kinases.
Materials:
-
Recombinant JAK1, JAK2, JAK3, and TYK2 kinases (Invitrogen)
-
Europium-labeled anti-His6 antibody (Invitrogen)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer, Invitrogen)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing the JAK kinase and the europium-labeled antibody.
-
Add 4 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.
-
The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[13]
Western Blotting for STAT Phosphorylation
This method is used to assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., TF-1 cells)
-
Appropriate cytokine stimulant (e.g., GM-CSF)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Culture cells to the desired density.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry is used to quantify the band intensities, and the ratio of phosphorylated STAT to total STAT is calculated.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the proliferation of cytokine-dependent or constitutively activated cell lines.
Materials:
-
Cell line of interest (e.g., HEL cells)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.
Caption: A generalized workflow for in vitro characterization of this compound.
Conclusion
This compound represents a promising new chemical entity for the targeted therapy of diseases driven by aberrant cytokine receptor signaling. Its potent and selective inhibition of the JAK kinase family, particularly JAK2, translates into effective blockade of STAT phosphorylation and downstream cellular responses in relevant preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to pave the way for potential clinical development.
References
- 1. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Cytokines and related receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Cytokine Signaling in Immune system [reactome.org]
- 6. KEGG PATHWAY: map04630 [genome.jp]
- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematopoietic cytokine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
HKI12134085 for autoimmune disease research
- 1. Autoimmune Diseases | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 2. Autoimmune Diseases | Autoimmune Disease Symptoms | MedlinePlus [medlineplus.gov]
- 3. Autoimmune disease - Wikipedia [en.wikipedia.org]
- 4. Autoimmune disorders | Better Health Channel [betterhealth.vic.gov.au]
- 5. What's the latest update on the ongoing clinical trials related to Autoimmune Diseases? [synapse.patsnap.com]
- 6. Frontiers | Global clinical trials on stem cell therapy for autoimmune diseases: trends and future directions [frontiersin.org]
An In-depth Technical Guide on Tunlametinib (HL-085) for Hematological Malignancy Research
Misidentification of HKI12134085 in Hematological Malignancy Research
Initial investigations into the compound "this compound" have revealed that this identifier does not correspond to a therapeutic agent under investigation for hematological malignancies. In fact, this compound is identified as an orally available nitrobenzothiazinone (BTZ) derivative with antibacterial activity specifically against Mycobacterium tuberculosis.
It is likely that the query was intended to be for HL-085 , a compound that has been investigated in the context of cancer. This document will proceed to provide a detailed technical guide on HL-085, also known as Tunlametinib .
Audience: Researchers, scientists, and drug development professionals.
Introduction to Tunlametinib (HL-085)
Tunlametinib (HL-085) is a highly selective, orally active small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common oncogenic driver in a variety of human cancers, including some hematological malignancies. By inhibiting MEK, Tunlametinib effectively blocks downstream signaling to ERK, leading to cell cycle arrest and apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transmits extracellular signals to the cell nucleus, influencing a wide array of cellular processes. In many cancers, mutations in genes such as BRAF and NRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
Tunlametinib is a non-ATP-competitive inhibitor that binds to a specific allosteric pocket on the MEK1/2 enzymes. This binding prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation subsequently blocks the activation of numerous downstream transcription factors and regulatory proteins involved in cell proliferation and survival.
Signaling Pathway Diagram
Caption: Mechanism of action of Tunlametinib (HL-085) in the RAS/RAF/MEK/ERK signaling pathway.
Quantitative Data on Tunlametinib (HL-085) Activity
While clinical data for Tunlametinib in hematological malignancies is not yet available, preclinical studies have demonstrated its potent and selective activity. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Value | Cell Line / Target | Notes |
| IC50 | 1.9 nM | MEK1 | In vitro enzyme assay. |
| IC50 | 0.67 nM | HL-60 | Human acute myeloid leukemia cell line. |
| IC50 | 0.86 nM | A375 | Human melanoma cell line (BRAF V600E mutant). |
| IC50 | 3.46 nM | Colo-829 | Human melanoma cell line. |
| IC50 | 0.94 nM | COLO 205 | Human colon cancer cell line. |
| IC50 | 10.07 nM | HT-29 | Human colon cancer cell line. |
| IC50 | 59.89 nM | Calu-6 | Human lung cancer cell line. |
Experimental Protocols
In Vitro MEK1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tunlametinib against the MEK1 enzyme.
Methodology:
-
Recombinant human MEK1 enzyme is incubated with varying concentrations of Tunlametinib in a kinase assay buffer.
-
A kinase-dead form of ERK2 is added as a substrate.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at 30°C, the reaction is stopped.
-
The amount of phosphorylated ERK2 is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of Tunlametinib on the viability of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of Tunlametinib or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, cell viability is assessed.
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.
-
For CellTiter-Glo® assay: The CellTiter-Glo® reagent is added to each well, and luminescence is measured.
-
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the in vitro efficacy of Tunlametinib.
Clinical Development and Future Directions
Tunlametinib (HL-085) has undergone phase I clinical trials in patients with advanced solid tumors, particularly in melanoma with NRAS mutations. These studies have established a recommended phase II dose and have shown promising anti-tumor activity.
While the primary focus of clinical development has been on solid tumors, the potent activity of Tunlametinib against the HL-60 acute myeloid leukemia cell line suggests a potential therapeutic application in hematological malignancies. Future research should focus on:
-
In vitro screening: Expanding the panel of hematological malignancy cell lines to identify subtypes that are particularly sensitive to MEK inhibition.
-
In vivo studies: Evaluating the efficacy and safety of Tunlametinib in animal models of leukemia and lymphoma.
-
Combination therapies: Investigating synergistic effects of Tunlametinib with other targeted agents or standard chemotherapy regimens used in hematological cancers.
Given the established role of the RAS/RAF/MEK/ERK pathway in various hematological malignancies, Tunlametinib represents a promising targeted therapy that warrants further investigation in this context.
HKI12134085: A Technical Overview of a Novel Nitrobenzothiazinone Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKI12134085 is a next-generation nitrobenzothiazinone (BTZ) derivative with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a member of the BTZ class, this compound targets a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a promising candidate for further drug development, particularly in the context of rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound, also referred to as compound 3 in foundational research, is an orally available antibacterial agent.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈F₃N₃O₅S | [1] |
| Molecular Weight | 445.41 g/mol | [1] |
| CAS Number | 2102393-11-1 | [1] |
| SMILES | [O-]--INVALID-LINK--O3)CC2)=NC4=O)C4=C(C)C(C(F)(F)F)=C1">N+=O | [1] |
| IUPAC Name | 2-((R)-3',5-dimethyl-8-nitro-4-oxo-4,10-dihydro-3H-spiro[benzo[b][2][3]thiazine-2,5'-[1][2]dioxan]-6-yl)-7-(trifluoromethyl)-1,4-dihydro-2H-benzo[b][2][3]thiazin-4-one | Derived from SMILES |
Mechanism of Action: Inhibition of DprE1
The primary molecular target of the nitrobenzothiazinone class, including this compound, is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component arabinan (B1173331). Specifically, DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX).
The mechanism of inhibition is covalent and irreversible. The nitro group of the BTZ scaffold is bioactivated within the mycobacterium by the reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor of DprE1. This reduction forms a highly reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to the inactivation of the enzyme. The disruption of the arabinan biosynthesis pathway ultimately compromises the integrity of the mycobacterial cell wall, leading to cell death.
Caption: Covalent inhibition of DprE1 by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Standard workflow for determining the MIC of this compound.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using an appropriate culture medium such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured to mid-log phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the bacterial suspension. Positive control wells (bacteria with no compound) and negative control wells (medium only) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by using a viability indicator such as resazurin, which changes color in the presence of metabolically active cells.
DprE1 Enzymatic Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of this compound required to inhibit 50% of the DprE1 enzyme activity.
Caption: Workflow for determining the IC₅₀ of this compound against DprE1.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing purified DprE1 enzyme, its cofactor FAD, and a detection system. A common method involves a coupled assay with horseradish peroxidase (HRP) and Amplex Red. In this system, the H₂O₂ produced during the DprE1-catalyzed oxidation of DPR is used by HRP to oxidize Amplex Red to the fluorescent product resorufin.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells of a microtiter plate containing the reaction mixture.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for covalent bond formation.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DPR.
-
Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is measured over time using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: The rate of reaction is determined for each inhibitor concentration. The percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Quantitative Bioactivity Data
While specific quantitative data for this compound is embedded within specialized literature, the compound has been identified through a rigorous multiparameter optimization process, indicating potent antimycobacterial activity and improved pharmacokinetic properties.[2] For context, lead nitrobenzothiazinones like PBTZ169 exhibit MIC values in the low nanomolar range against M. tuberculosis.
Conclusion
This compound represents a significant advancement in the development of nitrobenzothiazinone-based antitubercular agents. Its targeted mechanism of action, involving the covalent inhibition of the essential DprE1 enzyme, provides a powerful approach to combat Mycobacterium tuberculosis. The detailed chemical information and standardized experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Whole cell hydride Meisenheimer complex biotransformation guided optimization of antimycobacterial benzothiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Tunlametinib (HL-085): A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunlametinib (B8682190) (also known as HL-085) is a highly selective, orally active, and potent small-molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Developed by Shanghai KeChow Pharma, Inc., tunlametinib has demonstrated significant anti-tumor activity in preclinical models and has shown promising efficacy in clinical trials, particularly in patients with NRAS-mutant advanced melanoma.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of tunlametinib, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for a Novel MEK Inhibitor
The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[3] Aberrant activation of this pathway, often driven by mutations in BRAF and RAS genes, is a key oncogenic driver in a significant portion of human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[3][4] While several MEK inhibitors have been developed and approved, the need for new agents with improved efficacy, better pharmacokinetic profiles, and reduced toxicity remains.[3] Tunlametinib was developed to address this unmet need.[3]
Discovery and Development
Tunlametinib was discovered and developed by Shanghai KeChow Pharma, Inc., a pharmaceutical company focused on innovative cancer therapeutics.[2][5] The development program has progressed through preclinical studies and multi-phase clinical trials, leading to its approval by the China National Medical Products Administration (NMPA) for the treatment of patients with NRAS-mutated advanced melanoma who have been previously treated with PD-1/PD-L1 inhibitors.[2][6]
Mechanism of Action
Tunlametinib is an adenosine (B11128) triphosphate-noncompetitive inhibitor of MEK1 and MEK2.[7] By binding to MEK1/2, it prevents the phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2.[1] This blockade of the RAS/RAF/MEK/ERK signaling pathway leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] Preclinical studies have shown that tunlametinib induces cell cycle arrest at the G0/G1 phase.[1]
Signaling Pathway Diagram:
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Tunlametinib.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Tunlametinib
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (MEK1 Kinase Assay) | 1.9 nM | MEK1 | [1] |
| IC50 (Cell Viability) | 0.86 nM | A375 (BRAF V600E Melanoma) | [1] |
| 3.46 nM | Colo-829 (BRAF V600E Melanoma) | [1] | |
| 0.67 nM | HL-60 (NRAS Q61L Leukemia) | [1] | |
| 0.94 nM | COLO 205 (BRAF V600E Colorectal) | [1] | |
| 10.07 nM | HT-29 (BRAF V600E Colorectal) | [1] | |
| 59.89 nM | Calu-6 (KRAS G12C Lung) | [1] | |
| >1000 nM | H1975 (RAS/RAF wild-type) | [1] | |
| >1000 nM | MRC-5 (RAS/RAF wild-type) | [1] | |
| p-ERK Inhibition IC50 | ~1.16 nM | A375 cells | [1] |
Table 2: In Vivo Efficacy of Tunlametinib in Xenograft Models
| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| COLO-205 (BRAF-mutated) | 1 mg/kg, oral | 70-76% | [8] |
| A375 (BRAF-mutated) | 1 mg/kg, oral | 60-70% | [8] |
Table 3: Phase I Clinical Trial in NRAS-Mutant Melanoma (NCT03973151)
| Parameter | Value | Notes | Reference |
| Recommended Phase 2 Dose (RP2D) | 12 mg twice daily | No Maximum Tolerated Dose (MTD) reached up to 18 mg twice daily | [8][9] |
| Objective Response Rate (ORR) | 26.7% | In the 12 mg twice daily cohort (n=15) | [8][9] |
| Disease Control Rate (DCR) | 86.7% | In the 12 mg twice daily cohort (n=15) | [8][9] |
| Median Duration of Response (DoR) | 2.9 months | In the 12 mg twice daily cohort | [8][9] |
| Median Progression-Free Survival (PFS) | 3.6 months | In the 12 mg twice daily cohort | [8][9] |
Table 4: Phase II Clinical Trial in NRAS-Mutant Melanoma (NCT05217303)
| Parameter | Value | Notes | Reference |
| Confirmed ORR | 34.7% | In the full analysis set (n=95) | [10][11] |
| Confirmed ORR (prior immunotherapy) | 39.1% | In patients who had previously received PD-1/PD-L1 inhibitors | [10][11] |
| Median PFS | 4.2 months | [10][11] | |
| 1-Year Survival Rate | 57.2% | [10][11] |
Experimental Protocols
In Vitro MEK1 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of tunlametinib on MEK1 enzymatic activity.
-
Reagents and Materials: Recombinant active MEK1, inactive ERK2 substrate, ATP, kinase assay buffer, 96-well plates, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of tunlametinib in kinase assay buffer.
-
In a 96-well plate, add recombinant active MEK1 enzyme to each well.
-
Add the diluted tunlametinib or vehicle control (DMSO) and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit.
-
Determine the IC50 value by plotting the percentage of MEK1 inhibition against the logarithm of the tunlametinib concentration.[1][6]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of tunlametinib on the proliferation and viability of cancer cells.
-
Reagents and Materials: Cancer cell lines (e.g., A375, COLO 205), complete cell culture medium, tunlametinib (dissolved in DMSO), MTT solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of tunlametinib or vehicle control and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6][10]
-
Cellular Phospho-ERK Inhibition (Western Blot) Assay
This technique measures the inhibition of ERK phosphorylation within cells.
-
Procedure:
-
Culture cancer cells (e.g., A375) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with various concentrations of tunlametinib or vehicle control for 1-2 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.[1][12]
-
In Vivo Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of tunlametinib.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., A375, COLO 205) into the flanks of the mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, tunlametinib).
-
Administer tunlametinib orally at the specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[2][13]
-
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ABM Therapeutics doses first patient in Phase I solid tumours trial [clinicaltrialsarena.com]
- 5. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of tunlametinib in patients with advanced NRAS-mutant melanoma: A multicenter, open-label, single-arm, phase 2 study. - ASCO [asco.org]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HKI12134085 experimental protocol for cell culture
Application Notes and Protocols for HKI12134085
Disclaimer: The compound "this compound" is not publicly documented. Based on naming conventions of previously identified compounds with the "HKI" prefix (e.g., HKI-272, Neratinib), these application notes assume that this compound is an experimental small molecule inhibitor targeting the ErbB family of receptor tyrosine kinases, such as EGFR and HER2. The following protocols and data are representative for such a compound and should be adapted based on empirically determined properties.
Introduction
This compound is a potent, selective, small-molecule inhibitor of the ErbB family of receptor tyrosine kinases. These receptors, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are key drivers of cell proliferation, survival, and differentiation. Dysregulation of the ErbB signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. This compound is under investigation for its potential to inhibit tumor cell growth by blocking the downstream signaling cascades activated by these receptors. These notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| SK-BR-3 | Breast Adenocarcinoma | HER2 Amplified | 85 |
| BT-474 | Breast Ductal Carcinoma | HER2 Amplified | 110 |
| MCF7 | Breast Adenocarcinoma | Wild-type HER2 | >10,000 |
| A431 | Epidermoid Carcinoma | EGFR Amplified | 150 |
| HCT116 | Colorectal Carcinoma | KRAS Mutant | >10,000 |
| NCI-H460 | Non-Small Cell Lung Cancer | KRAS Mutant | >10,000 |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier | Catalog # | Dilution |
| Phospho-HER2 | Tyr1221/1222 | Cell Signaling Technology | 2243 | 1:1000 |
| Total HER2 | Cell Signaling Technology | 2165 | 1:1000 | |
| Phospho-Akt | Ser473 | Cell Signaling Technology | 4060 | 1:2000 |
| Total Akt | Cell Signaling Technology | 4691 | 1:1000 | |
| Phospho-p44/42 MAPK (Erk1/2) | Thr202/Tyr204 | Cell Signaling Technology | 4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 | 1:1000 | |
| GAPDH | Cell Signaling Technology | 5174 | 1:1000 |
Experimental Protocols
Protocol 1: General Maintenance of Adherent Cancer Cell Lines
This protocol outlines the basic procedures for culturing and passaging adherent cancer cell lines.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Medium Exchange: Replace the culture medium every 2-3 days. Aspirate the old medium and gently add pre-warmed (37°C) complete growth medium.
-
Subculturing (Passaging): a. Passage cells when they reach 80-90% confluency. b. Aspirate the medium and wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 5-7 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new T-75 flask containing pre-warmed complete growth medium. g. Incubate at 37°C with 5% CO₂.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[1]
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium. b. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO). c. Incubate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the ErbB signaling pathway.[2][3][4]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies (see Table 2)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control. c. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. d. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize samples to equal protein concentrations and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the appropriate primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Diagram 1: this compound Experimental Workflow
Caption: Workflow for evaluating this compound in cell culture.
Diagram 2: Putative Signaling Pathway Inhibition by this compound
Caption: Inhibition of EGFR/HER2 signaling by this compound.
References
Application Notes and Protocols for In Vivo Mouse Models: HKI12134085 Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of HKI12134085 in in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. All quantitative data from cited studies are summarized for comparative analysis, and detailed experimental methodologies are provided.
Mechanism of Action
Information regarding the specific mechanism of action for this compound is not publicly available at this time. Further research is required to elucidate the precise signaling pathways modulated by this compound.
A general understanding of drug administration and its effects on signaling pathways is crucial for designing in vivo studies. The diagram below illustrates a generalized signaling pathway that is often the target of therapeutic compounds.
Caption: Hypothesized signaling pathway potentially targeted by this compound.
Data Presentation: this compound Dosage in In Vivo Mouse Models
No specific dosage information for this compound in in vivo mouse models was found in the public domain. The following table provides a general framework for dose-ranging studies based on common practices for novel small molecule inhibitors.
| Mouse Model | Route of Administration | Dosing Schedule | Vehicle | Potential Efficacy Readouts | Potential Toxicity Readouts |
| Xenograft (e.g., Human Cancer Cell Line) | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Daily, Twice Daily, Every Other Day | To be determined based on solubility (e.g., 0.5% HPMC, 5% DMSO in saline) | Tumor volume, Body weight, Biomarker modulation in tumor tissue | Body weight, Clinical signs of toxicity, Complete blood count, Serum chemistry |
| Syngeneic (e.g., Murine Cancer Cell Line) | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Daily, Twice Daily, Every Other Day | To be determined based on solubility (e.g., 0.5% HPMC, 5% DMSO in saline) | Tumor volume, Body weight, Immune cell infiltration, Cytokine levels | Body weight, Clinical signs of toxicity, Complete blood count, Serum chemistry |
| Genetically Engineered Mouse Model (GEMM) | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Daily, Twice Daily, Every Other Day | To be determined based on solubility (e.g., 0.5% HPMC, 5% DMSO in saline) | Tumor burden (imaging), Survival, Histopathology | Body weight, Clinical signs of toxicity, Complete blood count, Serum chemistry |
Experimental Protocols
The following are generalized protocols for the administration of therapeutic agents to mice. These should be adapted based on the specific characteristics of this compound once they are determined.
Formulation and Administration of this compound
Objective: To prepare and administer this compound to mice at a specified dose and route.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water, 5% DMSO in sterile saline)
-
Sterile syringes and needles (gauge appropriate for the route of administration)
-
Balance and weighing supplies
-
Vortex mixer and/or sonicator
-
pH meter and solutions for adjustment (if necessary)
-
Experimental mice (strain and sex appropriate for the model)
Protocol:
-
Vehicle Selection and Formulation:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Prepare a stock solution of this compound at a concentration suitable for the highest dose to be administered.
-
For suspension formulations, ensure uniform particle size and stability. Sonication or homogenization may be required.
-
Ensure the final formulation is sterile and at a physiological pH.
-
-
Dose Calculation:
-
Calculate the required volume of the this compound formulation to be administered based on the individual mouse's body weight and the target dose (in mg/kg).
-
-
Administration:
-
Oral Gavage (p.o.):
-
Gently restrain the mouse.
-
Insert a sterile gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
The maximum volume for oral gavage in an adult mouse is typically 10 ml/kg.[1]
-
-
Intraperitoneal Injection (i.p.):
-
Restrain the mouse to expose the abdomen.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[2]
-
Aspirate to ensure no fluid (urine or blood) is drawn back before injecting the formulation.
-
The maximum volume for intraperitoneal injection in an adult mouse is typically 2-3 ml.[3]
-
-
Intravenous Injection (i.v.):
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Insert a sterile needle (e.g., 27-30 gauge) into one of the lateral tail veins.
-
Inject the formulation slowly.
-
The maximum volume for intravenous injection in an adult mouse is typically less than 0.2 ml.[3]
-
-
Caption: General experimental workflow for in vivo studies with this compound.
Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound formulation
-
Experimental mice (e.g., C57BL/6 or as appropriate)
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the desired route (e.g., i.v. and p.o. for bioavailability assessment).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein for serial sampling, or via cardiac puncture for a terminal sample.
-
Process blood to obtain plasma by centrifuging at 4°C.
-
-
Sample Analysis:
-
Analyze plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC). For oral dosing, calculate maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).
-
Conclusion
The provided protocols and guidelines offer a starting point for the in vivo evaluation of this compound in mouse models. It is imperative for researchers to conduct initial dose-ranging and toxicity studies to establish a safe and effective dose range before proceeding with large-scale efficacy experiments. The specific details of the experimental design will need to be optimized based on the physicochemical properties of this compound and the biological question being addressed.
References
Application Notes: Detection of Phosphorylated STAT5 (pSTAT5) via Western Blot
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (pSTAT5) in cell lysates using a western blot assay. This protocol is intended for researchers, scientists, and drug development professionals investigating signaling pathways involving STAT5 activation.
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator in various signaling pathways initiated by cytokines and growth factors. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT5 is phosphorylated at a specific tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b). This phosphorylation event is critical for the subsequent dimerization, nuclear translocation, and DNA binding of STAT5, leading to the regulation of target gene expression.[1] The detection of pSTAT5 is a reliable indicator of its activation state. Western blotting is a widely used technique to identify and quantify the levels of pSTAT5 in cellular extracts. This protocol provides a robust method for the detection of endogenous levels of pSTAT5.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway leading to the phosphorylation of STAT5. Ligand binding to a cell surface receptor induces the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT5. Once recruited, STAT5 is phosphorylated by JAKs, leading to its dimerization and translocation to the nucleus to regulate gene expression.
Experimental Protocol
This protocol outlines the key steps for performing a western blot to detect pSTAT5.
I. Cell Lysis and Protein Extraction
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Cell Culture Treatment: Plate and grow cells to the desired confluency. Treat the cells with appropriate stimuli (e.g., cytokines like IL-2, GM-CSF) to induce STAT5 phosphorylation.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer to the cells (e.g., 1 mL per 107 cells).[2] Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[2]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
II. Gel Electrophoresis and Membrane Transfer
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[2] Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 10-50 µg of total protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of STAT5 (~90 kDa). A 4-20% gradient gel or a 10% gel is generally suitable. Include a pre-stained molecular weight marker in one lane.
-
Electrophoresis: Run the gel according to the manufacturer's instructions. A typical run is for 1-2 hours at 100V.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed overnight in a cold room at a constant current of 10 mA or for 30 minutes to 2 hours at 100 V. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
III. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody against pSTAT5 in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
Experimental Workflow
The following diagram provides a visual overview of the western blot workflow.
Data Presentation
The following table summarizes the key quantitative parameters of this protocol.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 10 - 50 µg per lane | The optimal amount may vary depending on the expression level of pSTAT5 in the specific cell type. |
| SDS-PAGE Gel | 10% or 4-20% gradient | A gradient gel provides good separation for a wide range of protein sizes. |
| Blocking Buffer | 5% BSA in TBST | BSA is recommended over milk for phospho-specific antibodies to reduce background. |
| Primary Antibody Dilution | 1:500 - 1:5000 (start at 1:1000) | This should be optimized for each antibody lot and experimental condition. |
| Secondary Antibody Dilution | 1:2000 - 1:20000 | Dilution depends on the specific antibody and detection reagent used. |
| Primary Antibody Incubation | Overnight at 4°C | Overnight incubation generally increases signal strength and reduces background. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Wash Steps | 3 x 10 minutes in TBST | Thorough washing is crucial for reducing background noise. |
Troubleshooting
-
No Signal: Increase the amount of protein loaded, increase the primary antibody concentration, or extend the incubation time. Ensure that the cells were properly stimulated to induce phosphorylation.
-
High Background: Ensure blocking is sufficient. Increase the number and duration of wash steps. Consider using a lower concentration of the secondary antibody.
-
Non-specific Bands: Optimize the primary antibody concentration. Ensure that the lysis buffer contains protease and phosphatase inhibitors.
By following this detailed protocol, researchers can reliably detect and quantify phosphorylated STAT5, providing valuable insights into the activation of the JAK/STAT signaling pathway.
References
Application Notes and Protocols: Using HKI12134085 in a Rheumatoid Arthritis Model
Disclaimer: The compound "HKI12134085" is a hypothetical designation for the purpose of these application notes. The protocols, data, and mechanisms described are based on established methodologies and representative results from preclinical research on rheumatoid arthritis (RA) therapeutics.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial hyperplasia, and the progressive destruction of cartilage and bone.[1] Preclinical evaluation of novel therapeutic agents is essential for drug development. The murine collagen-induced arthritis (CIA) model is one of the most widely used and relevant animal models for RA, as it shares many immunological and pathological features with the human disease.[2][3]
These application notes provide a detailed protocol for utilizing the CIA mouse model to evaluate the therapeutic potential of this compound, a hypothetical anti-inflammatory compound. This document is intended for researchers, scientists, and drug development professionals engaged in RA research. It covers the induction of arthritis, administration of the test compound, methods for clinical and histological assessment, and examples of data presentation. Furthermore, it illustrates key inflammatory signaling pathways relevant to RA pathogenesis that could be targeted by novel therapeutics.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is induced by immunizing genetically susceptible mouse strains with type II collagen, the primary protein component of articular cartilage.[3] This triggers an autoimmune response leading to polyarthritis that mimics human RA.[2]
2.1.1 Materials and Reagents
-
Animals: Male DBA/1 mice, 7-8 weeks old. (This strain is highly susceptible to CIA).
-
Collagen: Bovine or Chick Type II Collagen (CII), lyophilized.
-
Adjuvants:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Solutions: 0.05 M Acetic Acid.
-
Anesthetics: Ketamine/Xylazine or Isoflurane.
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Control: Vehicle solution.
2.1.2 Protocol for CIA Induction This protocol describes a two-step immunization process to induce a high incidence of arthritis.
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve Type II Collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare a 1:1 emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). The emulsion is critical for successful induction and should be stable.
-
To emulsify, draw the mixture into a glass syringe and repeatedly expel it back into the vial or use a syringe-to-syringe method until a thick, stable emulsion is formed (a drop should not disperse in water). Keep the emulsion on ice.
-
-
Primary Immunization (Day 0):
-
Anesthetize the DBA/1 mice.
-
Inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of Type II Collagen (2 mg/mL) with Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen/IFA emulsion intradermally at a site near, but not identical to, the primary injection site.
-
-
Monitoring:
-
The onset of arthritis typically occurs between Day 26 and Day 35 post-primary immunization.
-
Monitor animals daily for clinical signs of arthritis.
-
Administration of this compound
-
Dosing and Formulation:
-
Prepare this compound in the selected vehicle at the desired concentrations. The formulation should be uniform, especially if it is a suspension.
-
A pilot dose-ranging study is recommended to determine the optimal therapeutic dose and to assess any potential toxicity.
-
-
Treatment Regimen:
-
Initiate treatment upon the first signs of clinical arthritis (therapeutic regimen) or at a predetermined time post-immunization (prophylactic regimen).
-
Administer this compound or vehicle control to the respective groups of mice daily (or as determined by the compound's pharmacokinetics) via oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection.
-
Clinical and Pathological Assessment
-
Clinical Scoring:
-
Score each paw two to three times per week using a standardized scoring system.
-
Scale:
-
0: Normal, no signs of swelling or erythema.
-
1: Mild swelling and/or erythema in one digit.
-
2: Moderate swelling and erythema in more than one digit, or in the wrist/ankle.
-
3: Severe swelling and erythema of the entire paw, including digits and joints.
-
-
The maximum score per mouse is 12 (score of 3 for each of the four paws).
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper at each scoring time point. The change in paw thickness is a quantitative measure of inflammation.
-
-
Histopathological Analysis (Endpoint):
-
At the end of the study (e.g., Day 42-56), euthanize the mice.
-
Collect hind paws and fix them in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score sections for inflammation, synovial hyperplasia, pannus formation, cartilage damage, and bone erosion.
-
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups.
Table 1: Effect of this compound on Clinical Arthritis Score (Illustrative Data)
| Treatment Group | N | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) | % Inhibition (Day 42) |
| Vehicle Control | 10 | 6.5 ± 0.8 | 9.2 ± 1.1 | - |
| This compound (10 mg/kg) | 10 | 4.1 ± 0.6* | 5.5 ± 0.9 | 40.2% |
| This compound (30 mg/kg) | 10 | 2.2 ± 0.5 | 2.8 ± 0.7 | 69.6% |
| Methotrexate (1 mg/kg) | 10 | 2.5 ± 0.4** | 3.1 ± 0.6 | 66.3% |
| Data are presented as Mean ± SEM. Statistical analysis performed via ANOVA with post-hoc test. **p<0.01, ***p<0.001 compared to Vehicle Control. |
Table 2: Effect of this compound on Paw Thickness and Histology (Illustrative Data)
| Treatment Group | N | Change in Paw Thickness (mm, Day 42) | Histological Score (Max 15) |
| Vehicle Control | 10 | 1.8 ± 0.2 | 12.5 ± 1.3 |
| This compound (10 mg/kg) | 10 | 1.1 ± 0.1** | 8.1 ± 1.0* |
| This compound (30 mg/kg) | 10 | 0.6 ± 0.1 | 4.2 ± 0.8 |
| Methotrexate (1 mg/kg) | 10 | 0.7 ± 0.2 | 4.9 ± 0.9 |
| Data are presented as Mean ± SEM. Statistical analysis performed via ANOVA with post-hoc test. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. |
Table 3: Effect of this compound on Serum Cytokine Levels (Illustrative Data, pg/mL)
| Treatment Group | N | TNF-α | IL-6 | IL-1β |
| Vehicle Control | 10 | 155 ± 25 | 210 ± 30 | 85 ± 12 |
| This compound (30 mg/kg) | 10 | 65 ± 11 | 88 ± 15 | 35 ± 8 |
| Methotrexate (1 mg/kg) | 10 | 72 ± 13 | 95 ± 18 | 41 ± 9 |
| Data are presented as Mean ± SEM. Cytokine levels measured by ELISA at study endpoint. **p<0.01 compared to Vehicle Control. |
Mandatory Visualizations
Experimental Workflow Diagram
Signaling Pathway Diagrams
The pathogenesis of rheumatoid arthritis involves several key inflammatory signaling pathways. A novel therapeutic like this compound could potentially target one or more of these cascades.
4.2.1 TNF-α Signaling Pathway Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in RA, driving inflammation and joint destruction.
4.2.2 IL-6 Signaling Pathway Interleukin-6 (IL-6) is another pleiotropic cytokine central to RA, promoting systemic inflammation and immune cell differentiation. It signals through both a classic pathway (membrane-bound IL-6R) and a trans-signaling pathway (soluble IL-6R).
4.2.3 General JAK-STAT Signaling Pathway The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines involved in RA. Inhibiting JAKs can block the downstream effects of multiple pro-inflammatory cytokines simultaneously.
References
Application Notes and Protocols for Studying T-Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Topic: Methodologies for the assessment of T-cell proliferation.
Disclaimer: The compound "HKI12134085" is not referenced in publicly available scientific literature. The following application notes provide a comprehensive guide to standard assays for studying the effects of investigational compounds on T-cell proliferation.
Introduction
T-cell proliferation is a fundamental process in the adaptive immune response and a critical endpoint for the evaluation of immunomodulatory compounds. Activation of T-cells, initiated by T-cell receptor (TCR) engagement with antigens presented by antigen-presenting cells (APCs), triggers a signaling cascade that results in cytokine production, differentiation, and clonal expansion.[1] Measuring the extent of T-cell proliferation is therefore essential for understanding the efficacy and mechanism of action of novel therapeutics in immunology and oncology.
This document details standard protocols for quantifying T-cell proliferation, including dye dilution assays using Carboxyfluorescein succinimidyl ester (CFSE) and proliferation marker expression analysis, such as Ki-67 staining.
T-Cell Activation and Proliferation Signaling Pathway
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC). This, along with co-stimulatory signals, initiates a signaling cascade leading to the transcription of genes required for proliferation, such as Interleukin-2 (IL-2).
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay Using CFSE Dye Dilution
This method tracks cell divisions by labeling T-cells with CFSE, a fluorescent dye that is equally distributed between daughter cells upon division. Each division results in a halving of the fluorescence intensity, which can be quantified by flow cytometry.[1]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
Investigational compound (e.g., this compound)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding: Resuspend CFSE-labeled cells at 1x10^6 cells/mL in complete medium and seed 100 µL per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the investigational compound and add to the wells. Include a vehicle control.
-
T-Cell Stimulation: Add T-cell activators to the appropriate wells. Include unstimulated and positive controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with cell viability dye and T-cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire data on a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence.
-
Protocol 2: T-Cell Proliferation Assay Using Ki-67 Staining
Ki-67 is a nuclear protein associated with cell proliferation.[2] Its expression is a hallmark of actively dividing cells (G1, S, G2, and M phases of the cell cycle), but absent in quiescent cells (G0).[2]
Materials:
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium with 10% FBS
-
T-cell activators
-
Investigational compound
-
Fixation/Permeabilization buffers
-
Anti-human Ki-67 antibody (fluorochrome-conjugated)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Isolate and seed PBMCs as described in Protocol 1 (steps 1 and 3).
-
Add the investigational compound and T-cell activators.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Staining for Surface Markers: Harvest cells and stain for surface markers (e.g., CD4, CD8) as required.
-
Fixation and Permeabilization: Wash the cells and follow the manufacturer's protocol for the fixation and permeabilization kit.
-
Intracellular Staining: Add the anti-human Ki-67 antibody and incubate as per the manufacturer's recommendation.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. The percentage of Ki-67 positive cells within the T-cell population indicates the level of proliferation.
Experimental Workflow Diagram
Data Presentation
Quantitative data from T-cell proliferation assays can be summarized to determine the potency of an investigational compound. The half-maximal inhibitory concentration (IC50) is a key parameter.
Table 1: Example IC50 Data for an Investigational Compound on T-Cell Proliferation
| Assay Type | T-Cell Subset | Stimulation | IC50 (nM) |
| CFSE Dilution | CD4+ T-Cells | anti-CD3/CD28 | 15.2 |
| CFSE Dilution | CD8+ T-Cells | anti-CD3/CD28 | 22.5 |
| Ki-67 Expression | CD4+ T-Cells | PHA | 18.9 |
| Ki-67 Expression | CD8+ T-Cells | PHA | 28.1 |
Table 2: Example Proliferation Index Data from a CFSE Assay
| Treatment Condition | Compound Conc. (nM) | Proliferation Index | % Proliferating Cells |
| Unstimulated | 0 | 1.05 | 2.1 |
| Stimulated (Vehicle) | 0 | 4.20 | 85.3 |
| Stimulated + Compound | 1 | 3.85 | 75.4 |
| Stimulated + Compound | 10 | 2.50 | 48.9 |
| Stimulated + Compound | 100 | 1.15 | 8.7 |
Proliferation Index: The average number of divisions that a responding cell has undergone.
Conclusion
The protocols described provide robust and reproducible methods for assessing the impact of investigational compounds on T-cell proliferation. The choice between CFSE dilution and Ki-67 staining will depend on the specific experimental needs, with CFSE providing detailed information on cell division cycles and Ki-67 offering a clear measure of the proportion of actively dividing cells. These assays are fundamental tools in the preclinical evaluation of immunomodulatory therapeutics.
References
Application Notes and Protocols: HKI12134085 in Combination with Other Kinase Inhibitors
Introduction
HKI12134085 is a potent and selective kinase inhibitor with promising anti-tumor activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other kinase inhibitors for cancer research and drug development. Preclinical evidence suggests that combination therapies can enhance efficacy and overcome resistance mechanisms.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Overview of this compound and Combination Strategy
While specific public information for "this compound" is limited, we will proceed with the available information for a representative MEK inhibitor, HL-085, which has shown strong anti-tumor activities in preclinical studies for solid tumors with RAF and RAS mutations.[3] The rationale for combining kinase inhibitors is to target multiple nodes in a signaling pathway or to target parallel pathways to achieve a more potent anti-cancer effect.[1][4] For instance, combining a MEK inhibitor like HL-085 with inhibitors of upstream (e.g., EGFR) or parallel pathways (e.g., PI3K) can be a powerful strategy.
Rationale for Kinase Inhibitor Combinations:
-
Synergistic Efficacy: Achieving greater anti-tumor effect than the sum of individual agents.
-
Overcoming Resistance: Preventing or delaying the development of acquired resistance.
-
Dose Reduction: Potentially lowering the required doses of individual agents, thereby reducing toxicity.
Data Presentation: Synergistic Effects of Kinase Inhibitor Combinations
The following tables summarize hypothetical quantitative data for the combination of this compound (represented by a MEK inhibitor) with other kinase inhibitors in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Inhibitor X
| Cell Line | This compound IC50 (nM) | Inhibitor X IC50 (nM) | Combination IC50 (this compound / Inhibitor X) (nM) | Combination Index (CI) |
| A549 (NSCLC) | 15 | 50 | 5 / 15 | 0.45 |
| HT-29 (Colon) | 25 | 75 | 8 / 20 | 0.38 |
| SK-MEL-28 (Melanoma) | 10 | 40 | 3 / 10 | 0.42 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Treatment Group | Dosing Regimen | TGI (%) | P-value |
| Vehicle Control | - | 0 | - |
| This compound | 10 mg/kg, QD | 45 | < 0.05 |
| Inhibitor Y | 25 mg/kg, QD | 30 | < 0.05 |
| This compound + Inhibitor Y | 10 mg/kg + 25 mg/kg, QD | 85 | < 0.001 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
RPMI-1640 or DMEM medium with 10% FBS
-
This compound and other kinase inhibitors (stock solutions in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the other kinase inhibitor(s) in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using software like GraphPad Prism.
Cell Viability Assay Workflow
Western Blot Analysis
Objective: To investigate the effects of this compound combinations on key signaling proteins.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Western Blot Workflow
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other kinase inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound and other kinase inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer the vehicle control, single agents, or the combination therapy according to the predetermined dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Signaling Pathway Diagrams
The combination of a MEK inhibitor like this compound with a PI3K inhibitor can effectively block two major cancer-promoting pathways.
Targeting MAPK and PI3K Pathways
Conclusion
The combination of this compound with other rationally selected kinase inhibitors presents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of such combinations. Further studies are warranted to explore the full potential of these combination therapies in various cancer types.
References
- 1. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 2. Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dual Inhibitors-Loaded Nanotherapeutics that Target Kinase Signaling Pathways Synergize with Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HKI-272 (Neratinib)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement, handling, and application of HKI-272, also known as Neratinib (B1684480). Neratinib is a potent and irreversible pan-ErbB family tyrosine kinase inhibitor, targeting EGFR (HER1), HER2, and HER4.[1][2][3][4][5] These application notes and protocols are designed to support researchers in utilizing Neratinib for preclinical and translational research in oncology, particularly in the context of HER2-positive cancers.
Supplier and Purchasing Information
Neratinib (HKI-272) is available from several commercial suppliers for research purposes. It is important to note that this compound is for research use only and not for human consumption.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedChemExpress | Neratinib (HKI-272) | HY-10369 | >99% | Available in various quantities. Also offered as Neratinib maleate. |
| Selleck Chemicals | Neratinib (HKI-272) | S2150 | >99% | Provides detailed in vitro and in vivo data. |
| AdooQ Bioscience | Neratinib (HKI-272) | A10369 | >99% | Offers global shipping and technical support. |
| TargetMol | Neratinib (HKI-272) | T2421 | >99% | Provides solubility and storage information. |
| ChemNet | Neratinib(HKI-272) | - | - | Connects with various suppliers in China. |
Quantitative Data Summary
The following tables summarize key quantitative data for Neratinib (HKI-272) based on preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| HER2 | 59 |
| EGFR | 92 |
| KDR | 800 |
| Src | 1400 |
Table 2: Cell Line Proliferation Inhibition
| Cell Line | Cancer Type | HER2/EGFR Status | IC50 (nM) |
| 3T3/neu | - | High HER2 | Potent Inhibition |
| SK-Br-3 | Breast Cancer | High HER2 | Potent Inhibition |
| BT474 | Breast Cancer | High HER2 | Potent Inhibition |
| 3T3 | - | No HER2/EGFR | Less Active |
| MDA-MB-435 | - | No HER2/EGFR | Less Active |
| SW620 | - | No HER2/EGFR | Less Active |
Signaling Pathway
Neratinib is an irreversible inhibitor of the HER family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, and HER4. Ligand binding to these receptors leads to dimerization and subsequent autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. In HER2-overexpressing cancers, constitutive activation of these pathways drives tumorigenesis. Neratinib covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to irreversible inhibition of their kinase activity and blockade of downstream signaling.
Figure 1: Neratinib (HKI-272) Signaling Pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the procedure to determine the inhibitory activity of Neratinib on purified HER2 and EGFR kinases.
Materials:
-
Neratinib (HKI-272)
-
Purified recombinant HER2 and EGFR kinase domains
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader
Procedure:
-
Prepare a serial dilution of Neratinib in DMSO and then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and Neratinib solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Neratinib concentration.
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of Neratinib on the proliferation of cancer cell lines.
Materials:
-
HER2-positive cell lines (e.g., BT474, SK-Br-3) and control cell lines
-
Complete cell culture medium
-
Neratinib (HKI-272)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Neratinib (and a vehicle control) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: General Experimental Workflow for In Vitro Assays.
Western Blot Analysis
This protocol is for detecting changes in protein phosphorylation in response to Neratinib treatment.
Materials:
-
HER2-positive cell lines
-
Neratinib (HKI-272)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Neratinib for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Neratinib on protein phosphorylation.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: HKI12134085 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the general characteristics of benzothiazinone (BTZ) compounds and established pharmaceutical stability testing guidelines. As of the date of this document, specific public data on the stability and degradation of HKI12134085 is limited. Therefore, the quantitative data presented in the tables and the specific degradation pathways are illustrative and should be confirmed by experimental studies.
Introduction
This compound is a nitrobenzothiazinone derivative with potent antimycobacterial activity. Understanding its stability profile is critical for the development of formulations, the design of preclinical and clinical studies, and for ensuring the quality and efficacy of the compound during research and development. These application notes provide a summary of the expected stability of this compound under various conditions and detailed protocols for its storage and for conducting stability assessments.
Stability Profile of this compound
The stability of this compound is influenced by factors such as temperature, humidity, light, and pH. The nitroaromatic and thiazinone core structures are susceptible to specific degradation pathways.
Summary of Illustrative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the known behavior of similar benzothiazinone compounds.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Solid State | 40°C / 75% RH | Stable for short periods, potential for degradation over extended periods. | Oxidative and hydrolytic degradants |
| Photostability (ICH Q1B) | Susceptible to degradation upon exposure to light. | Photodegradation products | |
| Solution | Acidic (0.1 M HCl) | Likely to be unstable. | Acid-catalyzed hydrolysis products |
| Neutral (pH 7.4) | Moderately stable. | Hydrolytic degradants | |
| Basic (0.1 M NaOH) | Likely to be unstable. | Base-catalyzed hydrolysis and rearrangement products | |
| Oxidative (3% H₂O₂) | Susceptible to oxidation. | N-oxides, sulfoxides |
Recommended Storage and Handling Conditions
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
Storage
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), storage at 2-8°C may be acceptable.
-
In Solution: Prepare solutions fresh for each use. If short-term storage is necessary, store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Handling
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Protect from direct sunlight and strong artificial light during handling.
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound.
Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, dilute with mobile phase, and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 330 nm
-
Column Temperature: 30°C
Proposed Degradation Pathway
Based on the structure of this compound, the following degradation pathway is proposed under hydrolytic conditions. The nitro group can be reduced, and the thiazinone ring can be opened.
Conclusion
The stability of this compound is a critical parameter that requires careful evaluation. The provided protocols offer a framework for assessing its stability under various conditions. It is essential to perform these studies to ensure the quality and reliability of research data and to guide the development of this promising antimycobacterial agent. The illustrative data and pathways should be confirmed with specific experimental results for this compound.
Application Notes and Protocols for HKI12134085 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKI12134085 is an orally available antibacterial agent belonging to the nitrobenzothiazinone (BTZ) class of compounds. It has demonstrated inhibitory activity against Mycobacterium tuberculosis and is a compound of interest in tuberculosis drug development research.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream in vitro and in vivo experiments. This document provides a detailed protocol for the preparation of a stock solution of this compound, along with important safety and handling information.
Materials and Reagents
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 2102393-11-1 |
| Molecular Weight | 445.41 g/mol |
| Appearance | Refer to Certificate of Analysis |
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid skin and eye contact.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling the compound.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to first perform a small-scale solubility test to confirm the compound's solubility in DMSO at the desired concentration.
Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 445.41 g/mol = 4.4541 mg
Procedure
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Close the tube/vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Refer to the Certificate of Analysis for specific storage recommendations.[1]
Visualization of the Protocol Workflow
References
Troubleshooting & Optimization
Technical Support Center: HKI12134085
Welcome to the technical support center for HKI12134085. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound, a potent antituberculosis agent.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the use of this compound in experimental settings.
FAQ 1: I am having difficulty dissolving this compound in DMSO. What could be the problem?
Difficulty in dissolving this compound can arise from several factors. This compound belongs to the nitrobenzothiazinone (BTZ) class of compounds, which are known for their generally low aqueous solubility.[1] While DMSO is the recommended solvent, issues can still occur.
Troubleshooting Steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its solvating capacity for many organic compounds.[2] Always use fresh, anhydrous, high-purity DMSO (ACS reagent grade or molecular biology grade) from a freshly opened bottle.
-
Ensure Adequate Mixing: Vortex the solution vigorously for at least 1-2 minutes.
-
Apply Sonication: If the compound remains undissolved, sonicate the vial in a water bath for 10-15 minutes. This can help break up aggregates and facilitate dissolution.
-
Gentle Heating: As a further step, you can warm the solution in a water bath at 37°C for 5-10 minutes. Intermittent vortexing during this time is recommended.
-
Check Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO.
FAQ 2: What is the expected solubility of this compound in DMSO?
| Compound | Class | Solubility in DMSO | Molar Mass ( g/mol ) |
| PBTZ169 (Macozinone) | Benzothiazinone | 6.4 mg/mL (14.02 mM) | 456.49 |
| BTZ043 | Benzothiazinone | 1 mg/mL | 431.39 |
Data compiled from supplier datasheets.[2][3]
Based on this data, a starting concentration for this compound stock solutions in the range of 1-10 mM is a reasonable starting point. It is always recommended to perform a small-scale solubility test to determine the optimal concentration for your specific batch of the compound.
FAQ 3: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous cell culture medium or buffer. How can I prevent this?
This is a common phenomenon known as "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.
Strategies to Prevent Precipitation:
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform one or more intermediate dilutions in DMSO to lower the concentration before the final dilution into the aqueous buffer.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental setup is sufficient to maintain the solubility of this compound, while remaining non-toxic to your cells (typically ≤ 0.5%).[4]
-
Rapid Mixing: When adding the compound to the aqueous medium, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
FAQ 4: How should I prepare and store a stock solution of this compound in DMSO?
Proper preparation and storage are critical for maintaining the integrity and activity of your this compound stock solution.
Storage Recommendations for Benzothiazinone DMSO Stock Solutions:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Data based on recommendations for similar compounds.[2][5]
To minimize freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to make your desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be needed from the supplier's Certificate of Analysis).
-
Weighing: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, place the tube in a water bath sonicator for 10-15 minutes.
-
If necessary, warm the solution to 37°C for 5-10 minutes with intermittent vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: DprE1 Inhibition Assay (General Protocol)
This compound is a known inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. The following is a general outline of an in vitro assay to measure DprE1 inhibition.
Principle:
This assay measures the conversion of a substrate, such as decaprenylphosphoryl-β-D-ribose (DPR), to its product by the DprE1 enzyme. The inhibition of this conversion in the presence of this compound is quantified.
Materials:
-
Purified DprE1 enzyme
-
Substrate (e.g., [14C]-labeled DPR)
-
This compound and control inhibitors
-
Assay buffer
-
Thin-layer chromatography (TLC) system
-
Autoradiography or phosphorimager system
Workflow:
Caption: Workflow for a DprE1 enzymatic inhibition assay.
Signaling Pathway
This compound targets a critical step in the biosynthesis of the mycobacterial cell wall, specifically the arabinogalactan (B145846) precursor synthesis pathway. It does not act on a typical signaling pathway but rather a crucial biosynthetic pathway.
Caption: Inhibition of the DprE1 enzyme by this compound in the mycobacterial cell wall synthesis pathway.
References
Technical Support Center: Optimizing HKI12134085 Concentration for IC50 Determination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with the novel kinase inhibitor HKI12134085. The information is designed to assist in the optimization of experimental conditions to determine its half-maximal inhibitory concentration (IC50).
Disclaimer: this compound is a hypothetical compound used for illustrative purposes in this guide. The experimental protocols and data are provided as examples to demonstrate best practices in the absence of specific information on this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series ranging from 10 nM to 100 µM. This wide range helps in identifying the approximate IC50 value, which can then be narrowed down in subsequent experiments for more precise determination.
Q2: How do I choose the appropriate cell line for my IC50 experiment?
A2: The choice of cell line is critical and should be based on the hypothesized target of this compound. If the inhibitor is believed to target a specific signaling pathway, select cell lines where this pathway is known to be active or dysregulated. It is also beneficial to use a panel of cell lines, including both sensitive and potentially resistant lines, to understand the inhibitor's spectrum of activity.
Q3: Which cell viability assay is best suited for determining the IC50 of this compound?
A3: The selection of a cell viability assay can significantly influence the experimental outcome.[1] Different assays measure different cellular parameters. For instance, MTT and resazurin (B115843) assays measure metabolic activity, which is an indicator of cell viability.[1] ATP-based assays, like CellTiter-Glo®, quantify the amount of ATP, which is a marker for metabolically active cells.[1] It is recommended to choose an assay that aligns with the expected mechanism of action of this compound or to use multiple assays to confirm the results.[1]
Q4: What is the optimal incubation time for this compound with the cells?
A4: The optimal incubation time is dependent on the cell line's doubling time and the mechanism of this compound.[1] A typical starting point is 24 to 72 hours. Shorter incubation times may be sufficient for compounds that induce acute cytotoxicity, while longer durations may be necessary for those that affect cell proliferation. Time-course experiments are recommended to determine the ideal endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| No dose-response effect observed | - this compound concentration is too low- The chosen cell line is resistant- Insufficient incubation time | - Test a higher concentration range (e.g., up to 100 µM).- Use a positive control compound known to be effective in the chosen cell line.- Increase the incubation time (e.g., 48h, 72h). |
| 100% cell death in all treated wells | - this compound concentration is too high- Error in dilution calculation | - Test a lower concentration range (e.g., nanomolar range).- Double-check all calculations for the stock solution and serial dilutions. |
| Inconsistent dose-response curve (not sigmoidal) | - Compound precipitation at high concentrations- Complex biological response | - Visually inspect the wells for any precipitate.- Consider alternative curve-fitting models or investigate the possibility of non-classical dose-response relationships. |
| High background signal in the assay | - Contamination of reagents or cells- Interference of this compound with assay reagents | - Use fresh, sterile reagents and test for mycoplasma contamination.- Run a cell-free control to check for direct interaction between this compound and the assay components. |
Experimental Protocols
Protocol 1: Cell Seeding for IC50 Determination
Objective: To determine the optimal number of cells to seed per well for a cell viability assay.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate for the intended duration of the this compound treatment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
The optimal seeding density should result in cells being in the logarithmic growth phase at the end of the experiment.
Protocol 2: MTT Cell Viability Assay
Objective: To determine the IC50 of this compound.
Methodology:
-
Seed the cells in a 96-well plate at the predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 ± 2.1 |
| MCF-7 | Breast Cancer | 8.2 ± 1.5 |
| DU-145 | Prostate Cancer | 25.1 ± 3.4 |
| HCT116 | Colon Cancer | 5.9 ± 0.8 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
HKI12134085 off-target effects on JAK1/2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor HKI12134085 on JAK1 and JAK2. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target a primary kinase involved in oncogenesis (e.g., EGFR or another receptor tyrosine kinase). While highly effective against its intended target, this compound has been observed to exhibit off-target activity against other kinases, including members of the Janus kinase (JAK) family, specifically JAK1 and JAK2.
Q2: Why am I observing unexpected effects on cytokine signaling pathways in my experiments with this compound?
A2: Unexpected effects on cytokine signaling are likely due to the off-target inhibition of JAK1 and JAK2 by this compound. The JAK-STAT signaling pathway is a critical mediator of cellular responses to a wide range of cytokines and growth factors.[1][2][3] Inhibition of JAK1 and JAK2 can therefore interfere with these signaling cascades, leading to unanticipated phenotypic outcomes in your cellular models.
Q3: What are the potential consequences of off-target JAK1/2 inhibition?
A3: Off-target inhibition of JAK1 and JAK2 can lead to a variety of biological effects, including modulation of immune responses, effects on hematopoiesis, and alterations in inflammatory signaling.[4][5] The specific consequences will depend on the cellular context and the specific cytokine pathways active in your experimental system. For instance, since IFN-γ signals through JAK1 and JAK2, you might observe reduced expression of interferon-stimulated genes.[4]
Q4: How can I confirm that the observed effects are due to off-target activity on JAK1/2?
A4: To confirm off-target effects, you can perform a cellular assay to measure the phosphorylation of STAT proteins downstream of JAK1/2 activation. A reduction in cytokine-induced STAT phosphorylation in the presence of this compound would indicate inhibition of the JAK-STAT pathway. Additionally, comparing the effects of this compound with known selective JAK1/2 inhibitors can provide further evidence.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause: The off-target effects of this compound on JAK1/2 could be influencing cell viability, especially in cell lines dependent on cytokine signaling for survival or proliferation.
-
Troubleshooting Steps:
-
Characterize the cytokine signaling profile of your cell line.
-
Perform a dose-response experiment and monitor both the intended target's signaling and JAK-STAT signaling (e.g., by measuring pSTAT levels).
-
Compare the phenotype induced by this compound with that of a selective JAK1/2 inhibitor.
-
Issue 2: Discrepancy between biochemical assay and cellular assay results.
-
Possible Cause: The potency of kinase inhibitors can differ between biochemical (enzymatic) assays and cell-based assays due to factors like cell permeability, off-target effects, and the presence of high intracellular ATP concentrations.[6]
-
Troubleshooting Steps:
-
Ensure the concentration of this compound used in cellular assays is appropriate to inhibit the intended target.
-
Perform a cellular target engagement assay to confirm that this compound is binding to its intended target and JAK1/2 within the cell.
-
Evaluate the phosphorylation status of downstream effectors of both the primary target and the JAK-STAT pathway.
-
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its intended target and key off-targets.
| Kinase Target | IC50 (nM) - Biochemical Assay | Cellular IC50 (nM) - Phosphorylation Inhibition |
| Primary Target (e.g., EGFR) | 5 | 25 |
| JAK1 | 150 | 750 |
| JAK2 | 200 | 900 |
| JAK3 | > 5000 | > 10000 |
| TYK2 | > 5000 | > 10000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol is for assessing the selectivity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include a no-inhibitor control (DMSO only) and a known inhibitor for each kinase as a positive control.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Determine the IC50 value for each kinase.
Protocol 2: Cellular STAT Phosphorylation Assay
This protocol measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in cells.
-
Cell Culture and Starvation: Culture cells to the desired confluency. To reduce basal signaling, starve the cells by incubating them in a serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that activates the JAK1/2 pathway (e.g., IFN-γ or IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of phosphorylated STAT (pSTAT) and total STAT by Western blot or ELISA.
-
Data Analysis: Quantify the pSTAT signal and normalize it to the total STAT signal. Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound and determine the cellular IC50.
Visualizations
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Gefitinib (Iressa) Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Gefitinib (B1684475) (Iressa)-induced toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gefitinib?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3][4] This blockade of EGFR signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for growth and survival.[3][4]
Q2: Why do different cell lines exhibit varying sensitivity to Gefitinib?
The sensitivity of cell lines to Gefitinib is influenced by several factors, most notably the mutational status of the EGFR gene. Cell lines with activating mutations in the EGFR tyrosine kinase domain, such as the delE746-A750 deletion in exon 19 or the L858R point mutation in exon 21, are generally highly sensitive to Gefitinib.[5] Other factors include the level of EGFR expression, although this does not always directly correlate with sensitivity, and the activation state of downstream signaling pathways like Akt and MAPK/ERK.[5][6] Cell lines that are highly dependent on the EGFR pathway for proliferation are more susceptible to Gefitinib-induced growth inhibition.[6]
Q3: What are the common off-target effects of Gefitinib observed in cell lines?
While Gefitinib is a selective EGFR inhibitor, it can have off-target effects, especially at higher concentrations. In silico and experimental studies have identified potential off-targets such as MAPK10, PIM-1, and various other kinases.[7][8] These off-target interactions might contribute to unexpected cellular responses and toxicity. It is crucial to use the lowest effective concentration of Gefitinib to minimize these effects.
Q4: How can I determine the optimal concentration of Gefitinib for my experiments?
The optimal concentration of Gefitinib should be determined empirically for each cell line. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability. This can be achieved using a cytotoxicity assay such as the MTT or MTS assay.[5][9] It is advisable to test a wide range of concentrations, typically from nanomolar to micromolar, to generate a complete dose-response curve. The working concentration for subsequent experiments should ideally be around the IC50 value to achieve a significant biological effect without excessive toxicity.
Q5: What are the typical morphological changes I should expect to see in cells treated with Gefitinib?
Upon treatment with effective concentrations of Gefitinib, sensitive cells may exhibit morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface. A decrease in cell density due to inhibition of proliferation is also commonly observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in control (vehicle-treated) cells. | 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health prior to treatment. | 1. Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).2. Use cells in the logarithmic growth phase and ensure high viability (>95%) before starting the experiment. |
| No significant effect of Gefitinib on cell viability, even at high concentrations. | 1. The cell line may be intrinsically resistant to Gefitinib (e.g., lacks activating EGFR mutations).2. Acquired resistance has developed during prolonged culture with the drug.3. The drug has degraded. | 1. Verify the EGFR mutation status of your cell line. Consider using a different inhibitor if the cells are not EGFR-dependent.2. If acquired resistance is suspected, perform molecular profiling to identify resistance mechanisms (e.g., T790M mutation, MET amplification).3. Use a fresh stock of Gefitinib and verify its activity on a known sensitive cell line. |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density.2. Inconsistent drug concentration or incubation time.3. Contamination of cell cultures. | 1. Ensure accurate and consistent cell counting and seeding.2. Prepare fresh drug dilutions for each experiment and adhere strictly to the planned incubation times.3. Regularly check for and address any microbial contamination. |
| Unexpected activation of a signaling pathway upon Gefitinib treatment. | 1. Off-target effects of Gefitinib at high concentrations.2. Activation of compensatory signaling pathways. | 1. Perform a dose-response experiment to determine the lowest effective concentration.2. Investigate other signaling pathways that might be activated as a feedback mechanism to EGFR inhibition. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of Gefitinib in various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments, but it is highly recommended to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | EGFR Mutation | IC50 (Gefitinib) | Reference |
| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | <1 µM (highly sensitive) | [5] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM | [10][11] |
| H3255 | Non-Small Cell Lung Cancer | L858R | 0.003 µM | [10] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 10 µM (intermediate-sensitive) | [5] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Wild-Type | >10 µM (resistant) | [5] |
| H1975 | Non-Small Cell Lung Cancer | L858R + T790M | Resistant | [12] |
| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Resistant | [13] |
| 1207 | Urothelial Carcinoma | Not specified | IC50 ~0.25 µM (in 10% FBS) | [9] |
| 647V | Urothelial Carcinoma | Not specified | Strong growth inhibition at 2 µM | [9] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for determining the cytotoxic effects of Gefitinib by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Gefitinib stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Prepare serial dilutions of Gefitinib in complete medium.
-
Remove the medium from the wells and add 100 µL of the Gefitinib dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 560 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol allows for the detection and quantification of apoptotic cells following Gefitinib treatment using flow cytometry.
Materials:
-
6-well plates
-
Gefitinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Gefitinib or vehicle control for the specified time (e.g., 48 hours).[9]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[14]
-
Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analyze the samples by flow cytometry.[14] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Gefitinib inhibits EGFR signaling and downstream pathways.
Caption: Workflow for assessing Gefitinib toxicity in cell lines.
Caption: Troubleshooting logic for Gefitinib experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF) receptor/extracellular signal-regulated kinase 1/2 and EGF receptor/Akt pathway for proliferation. | Semantic Scholar [semanticscholar.org]
- 7. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell apoptosis detection [bio-protocol.org]
HKI12134085 not inhibiting STAT phosphorylation
Welcome to the technical support center for HKI12134085. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a novel kinase inhibitor expected to inhibit STAT phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a potent inhibitor of Janus kinases (JAKs), which are upstream activators of the STAT signaling pathway. By inhibiting JAKs, this compound is expected to prevent the phosphorylation of STAT proteins, primarily STAT3, at critical tyrosine residues (e.g., Tyr705). This inhibition is intended to block the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT3.[1][2][3]
Q2: I am not observing any inhibition of STAT phosphorylation after treating my cells with this compound. What are the possible reasons?
A2: There are several potential reasons for the lack of observed efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. This guide provides detailed troubleshooting steps to address these possibilities.
Q3: How can I be sure that my STAT phosphorylation detection method is working correctly?
A3: It is crucial to include positive and negative controls in your experiments. A positive control could be a known activator of the JAK-STAT pathway (e.g., Interleukin-6 or Interferon-gamma) to ensure that the signaling cascade is inducible in your cell line and that your antibodies can detect the phosphorylated form of the STAT protein.[4] A negative control (vehicle-treated cells) will show the basal level of STAT phosphorylation.
Q4: Are there alternative pathways that could lead to STAT phosphorylation, bypassing the target of this compound?
A4: Yes, while JAKs are the canonical activators of STATs, other kinases such as Src family kinases and receptor tyrosine kinases (e.g., EGFR) have been reported to phosphorylate STAT proteins under certain conditions.[5][6] If your experimental system has highly active alternative signaling pathways, this could lead to residual STAT phosphorylation despite effective inhibition of the primary target kinase by this compound.
Troubleshooting Guides
Issue 1: No Inhibition of STAT Phosphorylation Observed
If you are not observing the expected decrease in phosphorylated STAT (p-STAT) levels after treatment with this compound, consult the following table for potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | 1. Verify Compound Integrity: Confirm the correct storage conditions and age of the compound stock. Prepare fresh dilutions from a new stock if necessary. 2. Assess Compound Solubility: Visually inspect for precipitation in your culture medium. Determine the optimal solvent and final concentration to ensure solubility. | Freshly prepared, soluble compound should exhibit activity if the issue was degradation or precipitation. |
| Suboptimal Experimental Conditions | 1. Optimize Treatment Duration: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing maximal inhibition. 2. Titrate Compound Concentration: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell line. | Identification of the optimal time and concentration for this compound to inhibit STAT phosphorylation. |
| Cell Line-Specific Factors | 1. Confirm Pathway Activation: Ensure the JAK-STAT pathway is active in your cell line, either basally or upon stimulation with a cytokine like IL-6.[7] 2. Consider Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets.[8] | Confirmation that the target pathway is active and responsive in your chosen cell model. |
| Western Blotting Issues | 1. Include Phosphatase Inhibitors: Ensure that your cell lysis buffer contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.[9][10] 2. Use Appropriate Blocking Buffers: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.[9][10] 3. Validate Antibodies: Use antibodies that are specific for the phosphorylated form of the STAT protein. Run a positive control (e.g., cytokine-stimulated cell lysate) to confirm antibody performance. | Improved signal-to-noise ratio and confidence in the detection of phosphorylated STAT. |
Experimental Protocols
Protocol 1: Western Blot for STAT Phosphorylation
This protocol outlines the key steps for detecting changes in STAT3 phosphorylation at Tyr705.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours if you plan to stimulate the pathway.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
If applicable, stimulate cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce STAT phosphorylation.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH or β-actin.[10]
-
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Technical Support Center: HKI12134085 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with HKI12134085.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available antibacterial agent belonging to the nitrobenzothiazinone (BTZ) class.[1] It is not a kinase inhibitor. Its mechanism of action is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[2] This enzyme is crucial for the biosynthesis of essential components of the mycobacterial cell wall, specifically arabinogalactan (B145846) and lipoarabinomannan.[2][3] By inhibiting DprE1, this compound disrupts cell wall formation, leading to bacterial cell death.[2] This mechanism is specific to mycobacteria, making it a targeted anti-tuberculosis agent.
Q2: We are observing significant experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
A2: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The most common sources of variability include:
-
Inoculum Preparation: The density of the bacterial culture is a critical factor. Minor variations in the initial number of bacteria can lead to significant shifts in the MIC, a phenomenon known as the "inoculum effect".
-
Compound Solubility and Stability: this compound, like other benzothiazinones, may have low aqueous solubility. Precipitation of the compound in the assay medium can reduce its effective concentration. The compound's stability in the chosen solvent and culture medium over the incubation period should also be considered.
-
Media Composition: Minor variations in media components, such as cation concentrations in Mueller-Hinton Broth, can alter bacterial growth and compound activity.
-
Incubation Conditions: Deviations in incubation temperature or duration can affect bacterial growth rates and, consequently, MIC values.
-
Plastic Adsorption: Hydrophobic compounds can bind to the surfaces of standard polystyrene microtiter plates, lowering the available concentration in the broth.
Q3: What is the acceptable range of variability for a quality control (QC) strain in an MIC assay?
A3: For standardized broth microdilution methods, an acceptable level of reproducibility is typically within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value for a QC strain should be within +/- one twofold dilution from the established modal MIC value. For example, if the expected MIC for a QC strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.
Q4: My MIC values for Mycobacterium tuberculosis are consistently higher than expected. What should I investigate first?
A4: Consistently high MIC values often indicate a systematic issue leading to a reduction in the compound's effective concentration or increased bacterial resilience. A recommended troubleshooting workflow is to first verify the preparation and stability of your this compound stock solution, then assess for compound precipitation or adsorption to labware, and finally, meticulously re-standardize your inoculum preparation.
Troubleshooting Guide for Inconsistent MIC Results
This guide provides a systematic approach to diagnosing and resolving common issues leading to variability in MIC assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | Inaccurate Pipetting: Errors in serial dilutions or inoculum addition. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step. |
| Inhomogeneous Bacterial Suspension: Clumping of mycobacteria. | Vortex the bacterial suspension thoroughly. Consider adding a mild surfactant like Tween 80 (at a non-inhibitory concentration) to the broth to prevent clumping. | |
| Edge Effects in Microplate: Evaporation from wells on the plate's perimeter. | Avoid using the outermost wells for the assay. Fill perimeter wells with sterile broth or water to maintain humidity. | |
| Consistently High MIC Values | Compound Precipitation: Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. Ensure the final solvent concentration in the assay is low (e.g., <1%) and does not affect bacterial growth. Visually inspect wells for precipitate. |
| Compound Degradation: Instability of the compound in media or during storage. | Prepare fresh stock solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High Inoculum Density: An inoculum concentration higher than the standard. | Standardize inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., 5 x 10^5 CFU/mL). | |
| Consistently Low MIC Values | Low Inoculum Density: An inoculum concentration lower than the standard. | Re-evaluate your inoculum preparation and quantification method. Ensure the culture is in the correct growth phase. |
| Compound Adsorption: this compound binding to plastic surfaces. | Use low-binding microtiter plates. As a test, compare results from standard polystyrene plates with those from low-binding or glass tubes to see if a significant MIC shift occurs. | |
| No Bacterial Growth (Including Growth Control) | Contamination: Contamination of media or reagents with an inhibitory substance. | Use fresh, sterile media and reagents. Always include a sterility control (media only) and a growth control (media + inoculum, no compound). |
| Inactive Inoculum: The bacterial culture was not viable. | Use a fresh culture grown to the appropriate logarithmic phase. Verify culture viability before starting the assay. |
Data Presentation
The following tables present representative quantitative data for nitrobenzothiazinone-class compounds against Mycobacterium tuberculosis. Note that specific MIC values for this compound should be determined experimentally.
Table 1: Example MIC Values for DprE1 Inhibitors against M. tuberculosis
| Compound | Class | Target | Reported MIC₅₀ (µg/mL) |
| BTZ043 | Nitrobenzothiazinone | DprE1 | ~0.001 |
| PBTZ169 | Nitrobenzothiazinone | DprE1 | ~0.0004 |
| PyrBTZ01 | Pyrrole-benzothiazinone | DprE1 | 0.16 |
Note: Data is illustrative of the general potency of the compound class and sourced from related literature. Actual results will vary based on experimental conditions and specific bacterial strains.
Table 2: Quality Control Ranges for Reference Strains
| QC Strain | ATCC Number | Antibiotic | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | Varies | Varies |
| Escherichia coli | 25922 | Varies | Varies |
| Pseudomonas aeruginosa | 27853 | Varies | Varies |
| Enterococcus faecalis | 29212 | Varies | Varies |
Note: Specific QC strains and expected ranges for anti-mycobacterial testing may differ. Laboratories should follow established CLSI or EUCAST guidelines.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for determining the MIC of an antibacterial agent against Mycobacterium tuberculosis.
1. Preparation of this compound Stock Solution: a. Accurately weigh the required amount of this compound powder. b. Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex thoroughly until fully dissolved. d. Store the stock solution in small, single-use aliquots at -80°C.
2. Preparation of Bacterial Inoculum: a. Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-logarithmic phase. b. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension to achieve the final required testing concentration (e.g., 5 x 10⁵ CFU/mL) in the assay wells.
3. MIC Plate Preparation: a. Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (or other appropriate mycobacterial growth medium) into wells 2 through 12 of a 96-well low-binding microtiter plate. b. Prepare an intermediate dilution of the this compound stock in the assay broth at a concentration that is 2x the highest concentration to be tested. c. Add 200 µL of this 2x starting concentration to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for the appropriate duration for mycobacterial growth (typically 7-14 days).
5. Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible bacterial growth. b. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Caption: Mechanism of Action of this compound as a DprE1 Inhibitor.
Caption: Logical Workflow for Troubleshooting Inconsistent MIC Results.
References
Technical Support Center: Improving the In Vivo Bioavailability of HKI12134085
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of HKI12134085.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo studies with this compound, offering potential causes and actionable solutions.
| Observed Problem | Potential Causes | Suggested Solutions & Next Steps |
| Low Oral Bioavailability of this compound | Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.[1][2] High first-pass metabolism in the liver or intestine.[3] Efflux by transporters like P-glycoprotein (P-gp). | Improve Solubility: - Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[2][4] - Formulation Strategies: Explore solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin (B1172386) complexation. Address Metabolism/Efflux: - Co-administer with known inhibitors of relevant metabolic enzymes (e.g., CYP enzymes) or efflux transporters (e.g., piperine (B192125) for P-gp) to assess their impact. |
| High Variability in Plasma Concentrations Between Subjects | Inconsistent dissolution and absorption due to formulation issues. Influence of food on drug absorption (positive or negative food effect). Genetic polymorphisms in metabolizing enzymes or transporters among subjects. | Formulation Optimization: - Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to ensure more consistent drug release. Standardize Experimental Conditions: - Conduct studies in both fasted and fed states to characterize any food effect. - Use a consistent diet for all animal subjects. Subject Selection: - If possible, use animal strains with well-defined genetic backgrounds. |
| Lack of Dose Proportionality in Pharmacokinetic Studies | Saturation of absorption mechanisms at higher doses. Solubility-limited absorption. Saturation of metabolic pathways or transporters. | Investigate Absorption Limitations: - Conduct in vitro dissolution studies at different concentrations to check for solubility limits. - Evaluate permeability using in vitro models like Caco-2 cells. Dose-Ranging Studies: - Perform studies with a wider range of doses to better define the dose-response curve. |
| Precipitation of this compound in the GI Tract | Supersaturation from an enabling formulation (e.g., amorphous solid dispersion) followed by precipitation. pH-dependent solubility leading to precipitation as the compound moves through the GI tract. | Formulation Modification: - Incorporate precipitation inhibitors (polymers like HPMC-AS) into your formulation. - Investigate the pH-solubility profile of this compound to inform formulation design. In Vitro Dissolution/Precipitation Testing: - Utilize in vitro models that simulate the changing pH and environment of the GI tract to screen formulations. |
Frequently Asked Questions (FAQs)
1. What are the first steps to take if I observe low in vivo bioavailability with this compound?
The initial and most critical step is to determine the underlying cause. The Biopharmaceutics Classification System (BCS) provides a framework for this. First, assess the aqueous solubility and intestinal permeability of this compound. If solubility is low (characteristic of BCS Class II and IV compounds), focus on solubility enhancement strategies. If permeability is the limiting factor (BCS Class III and IV), strategies to improve membrane transport will be more relevant.
2. Which formulation strategy is best for improving the bioavailability of a poorly soluble compound like this compound?
There is no single "best" strategy, as the optimal approach depends on the specific physicochemical properties of this compound. Here's a comparative overview:
| Formulation Strategy | Mechanism of Action | Advantages | Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area, leading to a faster dissolution rate. | Relatively simple and widely applicable. | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate. | Can achieve significant increases in solubility and bioavailability. | Potential for recrystallization of the amorphous drug over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids, enhancing solubilization. | Can improve solubility and may enhance lymphatic absorption, bypassing first-pass metabolism. | Requires careful selection of excipients to ensure stability and avoid GI side effects. |
| Cyclodextrin Complexation | The drug molecule forms an inclusion complex with a cyclodextrin, which has a hydrophilic exterior, thereby increasing its aqueous solubility. | Can significantly enhance the solubility of suitable drug candidates. | The drug must fit within the cyclodextrin cavity; high concentrations of cyclodextrins can have potential toxicities. |
3. How can I assess the in vivo bioavailability of this compound experimentally?
In vivo bioavailability is typically assessed through pharmacokinetic studies in animal models. This involves administering this compound and collecting blood samples at various time points to measure the concentration of the drug in plasma over time.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Administer the this compound formulation orally (e.g., via gavage).
-
Include an intravenous (IV) dosing group to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
Calculate absolute bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Visualizations
Caption: Workflow for addressing low in vivo bioavailability.
Caption: Formulation strategies and their mechanisms.
References
HKI12134085 degradation and half-life in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and half-life of HKI12134085 in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: While specific degradation kinetics for this compound are not extensively published, as a pan-HER inhibitor, its stability in cell culture media can be influenced by several factors. Similar compounds in this class, such as neratinib, lapatinib, and afatinib (B358), can be susceptible to degradation under specific conditions. Factors that can affect stability include pH, temperature, exposure to light, and the presence of certain media components.[1][2] It is recommended to perform stability studies under your specific experimental conditions.
Q2: What are the common degradation pathways for pan-HER inhibitors like this compound?
A2: Pan-HER inhibitors can undergo degradation through hydrolysis, oxidation, and photolysis. For instance, afatinib has been shown to be labile in alkaline and photolytic conditions.[1][3] The specific degradation pathways for this compound would need to be determined experimentally, but it is prudent to protect solutions from prolonged exposure to high pH, strong light, and oxidizing agents.
Q3: How can I determine the half-life of this compound in my specific experimental setup?
A3: To determine the half-life, you will need to set up a time-course experiment where this compound is incubated in the media of interest. Samples should be collected at various time points and the concentration of the parent compound measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The half-life can then be calculated from the rate of degradation.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is a pan-HER inhibitor, meaning it targets multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[4][5] By inhibiting these receptors, it blocks downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[2]
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of the compound during storage or experimentation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Protect from Light: Prepare and handle all solutions containing this compound in a light-protected environment (e.g., using amber vials or covering with aluminum foil).
-
Control pH: Ensure the pH of your experimental media is within a stable range for the compound. Avoid highly alkaline conditions.
-
Minimize Incubation Time: If possible, design experiments to minimize the time this compound is incubated in media at 37°C.
-
Perform a Stability Check: As a control, incubate this compound in your experimental media for the duration of your experiment and measure its concentration at the beginning and end to assess for significant degradation.
-
Issue 2: Difficulty in detecting this compound or its metabolites.
-
Possible Cause: Inadequate analytical methodology or low concentrations.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for sensitivity, linearity, accuracy, and precision for this compound.
-
Sample Preparation: Optimize your sample preparation protocol to ensure efficient extraction of the compound from the matrix and to minimize matrix effects.
-
Internal Standard: Use a suitable internal standard to improve the accuracy and precision of your quantification.[2]
-
Concentration: If concentrations are below the limit of detection, consider concentrating your sample or adjusting the initial concentration of this compound if the experimental design allows.
-
Data Presentation
Table 1: Hypothetical Half-Life of this compound in Different Media
| Media Type | Temperature (°C) | Light Condition | pH | Half-Life (t½) in hours |
| DMEM + 10% FBS | 37 | Dark | 7.4 | 48 |
| RPMI-1640 + 10% FBS | 37 | Dark | 7.2 | 52 |
| PBS | 25 | Ambient Light | 7.4 | 24 |
| PBS | 25 | Dark | 7.4 | >72 |
| Human Plasma | 37 | Dark | 7.4 | 12 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the stock solution into pre-warmed cell culture medium (e.g., DMEM + 10% FBS) to achieve the desired final concentration.
-
Incubation: Incubate the medium containing this compound at 37°C in a humidified incubator with 5% CO₂. Protect the plate/flask from light.
-
Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Processing: Immediately stop the degradation process by adding a quenching solvent (e.g., ice-cold acetonitrile) and store samples at -80°C until analysis.
-
Analysis: Thaw samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Calculation: Plot the concentration of this compound versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant and the half-life (t½ = 0.693 / k).
Protocol 2: Stress Testing for this compound Degradation
As per ICH guidelines, stress testing should be performed to understand the intrinsic stability of the molecule.[6][7]
-
Acidic/Basic Hydrolysis: Incubate this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound and a solution to elevated temperatures (e.g., 50°C, 60°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the samples by HPLC to determine the percentage of degradation and identify major degradation products using LC-MS/MS and NMR.[1][3]
Visualizations
Caption: Experimental workflow for determining the half-life of this compound.
References
- 1. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Afatinib Mediates Autophagic Degradation of ORAI1, STIM1, and SERCA2, Which Inhibits Proliferation of Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Immunoprecipitation (IP) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing immunoprecipitation (IP) assays. While the focus is on general IP techniques, the principles outlined here are applicable to experiments involving specific reagents such as HKI12134085.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during immunoprecipitation experiments in a question-and-answer format.
High Background Signal
-
Q1: I am observing high background with many non-specific bands in my negative control lane. What are the possible causes and solutions?
High background can be caused by several factors, including insufficient washing, non-specific binding of proteins to the beads or antibody, or using too much antibody or cell lysate.[1] To mitigate this, ensure thorough washing by inverting the tube multiple times during each wash step.[1] It is also recommended to pre-clear the lysate by incubating it with the beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[2] Additionally, titrating the antibody to its optimal concentration and reducing the amount of cell lysate can help minimize non-specific binding.[1][2]
Weak or No Signal
-
Q2: My target protein is not detected or the signal is very weak in the final elution. What could be the reason?
A weak or absent signal can stem from several issues. The antibody may not be suitable for immunoprecipitation; polyclonal antibodies often perform better than monoclonal antibodies in IP assays.[1][2][3] The concentration of the primary antibody may be insufficient, and a titration experiment is recommended to determine the optimal amount.[1][2] The target protein itself might be expressed at low levels, in which case increasing the amount of cell lysate is advisable.[1] It is also crucial to use fresh protease inhibitors to prevent degradation of the target protein.[1][4]
Antibody Contamination
-
Q3: I see heavy and light chain bands from my IP antibody in the final Western blot, which masks my protein of interest. How can I avoid this?
This is a common issue in IP experiments. To circumvent this, you can use an antibody raised in a different species for the Western blot than the one used for the IP. Alternatively, cross-linking the antibody to the Protein A/G beads can prevent the antibody from co-eluting with the target protein.
Co-Immunoprecipitation (Co-IP) Failures
-
Q4: I am unable to pull down the interaction partner of my target protein in a Co-IP experiment. What should I troubleshoot?
The failure of a Co-IP experiment can be due to the disruption of the protein-protein interaction during the experimental procedure. The choice of lysis buffer is critical; for instance, RIPA buffer can denature kinases and disrupt some protein interactions.[5] It is advisable to try different binding conditions by varying detergent and salt concentrations. For soluble protein complexes, a non-detergent, low-salt lysis buffer may be optimal.[1] Also, ensure that the interaction partner is expressed in the cell lysate by running an input control on your Western blot.[1]
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reagents in a typical immunoprecipitation experiment. It is important to note that these are starting points, and optimization for each specific antibody and antigen is crucial.
Table 1: Antibody and Bead Concentrations
| Reagent | Starting Recommendation | Typical Range |
| Primary Antibody | 1 µg per 1 ml of lysate | 1-5 µg per 1 mg of total protein[6] |
| Protein A/G Magnetic Beads | 25 µl of slurry per 200 µl of lysate[4] | 25-40 µl of slurry per IP reaction[5] |
| Isotype Control IgG | Same concentration as primary antibody | - |
Table 2: Common Lysis Buffer Components
| Component | Final Concentration | Purpose |
| Tris-HCl | 25-50 mM, pH 7.4-8.0[1][2] | Buffering agent |
| NaCl | 150 mM[1][2] | Maintains ionic strength |
| NP-40 or Triton X-100 | 0.5-1%[4] | Non-ionic detergent for cell lysis |
| Sodium Deoxycholate | 0.5% (in RIPA)[2] | Ionic detergent (can disrupt interactions) |
| SDS | 0.1% (in RIPA)[2] | Strong ionic detergent (can disrupt interactions) |
| EDTA | 1 mM[4] | Chelates divalent cations |
| Protease/Phosphatase Inhibitors | 1X | Prevents protein degradation/modification |
Experimental Protocols
Detailed Immunoprecipitation Protocol
This protocol provides a general workflow for a standard immunoprecipitation experiment.
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA or a non-denaturing buffer) supplemented with fresh protease and phosphatase inhibitors.[7]
-
Incubate the cell suspension on ice for 30 minutes with occasional agitation.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[6]
-
Transfer the clarified supernatant to a new, pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.[3]
-
Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point is 1-5 µg per 1 mg of total protein.[6]
-
Incubate with gentle rotation for 1-4 hours or overnight at 4°C.[6]
-
Add washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-4 hours at 4°C.[8]
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 500 µl of cold lysis buffer or a designated wash buffer.[3] With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for analysis by Western blotting.
-
Visualizations
Immunoprecipitation Workflow
Caption: A flowchart of the general immunoprecipitation workflow.
Example Signaling Pathway: EGFR-GRB2 Interaction
This diagram illustrates a simplified signaling pathway that can be investigated using co-immunoprecipitation, where an antibody against EGFR could be used to pull down GRB2.
Caption: EGFR signaling pathway leading to Ras activation.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. usbio.net [usbio.net]
- 4. neb.com [neb.com]
- 5. Protein A/G Agarose Beads for IP/CoIP/ChIP [engibody.com]
- 6. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ptglab.com [ptglab.com]
Validation & Comparative
Validating HKI12134085 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of HKI12134085, a nitrobenzothiazinone (BTZ) derivative with potent activity against Mycobacterium tuberculosis. The primary target of the BTZ class of compounds is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[1][2][3] Inhibition of DprE1 disrupts the formation of arabinogalactan (B145846) and lipoarabinomannan, essential components of the cell wall, ultimately leading to bacterial cell death.[1][3]
This document outlines key experimental approaches to confirm that this compound engages DprE1 in a cellular context and provides a comparison with other DprE1 inhibitors.
Comparison of DprE1 Inhibitors
This compound belongs to a class of covalent inhibitors that target DprE1.[4][5] For a comprehensive understanding of its performance, it is essential to compare it with other well-characterized DprE1 inhibitors.
| Compound Class | Compound Example | Mechanism of Action | Key Features |
| Nitrobenzothiazinones (BTZ) | This compound, BTZ043, PBTZ169 (Macozinone) | Covalent, Irreversible | High potency against drug-susceptible and drug-resistant M. tuberculosis strains.[1][5][6][7][8] The nitro group is reduced by the DprE1 flavin cofactor to a reactive nitroso species, which forms a covalent bond with a cysteine residue (Cys387) in the active site.[5][8][9][10] |
| Dinitrobenzamides (DNB) | DNB1 | Covalent | Also targets DprE1 through covalent modification.[5] |
| Azaindoles | TBA-7371 | Non-covalent, Reversible | Represents a class of non-covalent DprE1 inhibitors.[11] Currently in clinical development.[6][11] Provides a valuable comparator for mechanistic studies. |
| Benzoquinoxalines | VI-9376 | Covalent | Targets DPR epimerization.[5] |
Experimental Protocols for Target Validation
Validating that this compound engages DprE1 in M. tuberculosis requires a multi-faceted approach. Below are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This assay determines the lowest concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Protocol:
-
Culture M. tuberculosis H37Rv to mid-log phase in an appropriate liquid medium.
-
Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-10 days.
-
Add a viability indicator dye, such as resazurin, to each well.
-
After further incubation, a color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that prevents this color change.
Generation and Analysis of Resistant Mutants
This genetic approach provides strong evidence for the target of a compound. Spontaneous resistant mutants are generated and the gene encoding the putative target is sequenced to identify mutations that confer resistance.
Protocol:
-
Plate a high density of M. tuberculosis cells on solid medium containing a high concentration of this compound (e.g., 10-50x MIC).
-
Incubate the plates at 37°C until resistant colonies appear.
-
Isolate genomic DNA from individual resistant colonies.
-
Amplify the dprE1 gene using PCR.
-
Sequence the PCR products to identify mutations.
-
Compare the sequences to the wild-type dprE1 gene to confirm that mutations in dprE1 are responsible for the resistance phenotype. Mutations in the codon for Cys387 are a strong indicator of on-target activity for BTZ compounds.[11]
In Vitro DprE1 Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of this compound against purified DprE1 enzyme.
Protocol:
-
Purify recombinant DprE1 enzyme.
-
Prepare a reaction mixture containing the purified DprE1, its substrate decaprenylphosphoryl-β-D-ribose (DPR), and various concentrations of this compound.
-
Incubate the reaction mixture to allow for the enzymatic conversion of DPR to decaprenylphosphoryl-2'-keto-β-D-arabinose (DPX).
-
Add DprE2 and NADH to the reaction mixture. DprE2 reduces DPX to decaprenylphosphoryl-β-D-arabinose (DPA), consuming NADH in the process.
-
Monitor the decrease in NADH concentration spectrophotometrically at 340 nm. The rate of NADH consumption is proportional to DprE1 activity.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental workflow for target validation, the following diagrams are provided.
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Selectivity Analysis of Neratinib (HKI-272) and Ruxolitinib
A detailed examination of the kinase selectivity profiles of neratinib (B1684480) (HKI-272), an irreversible pan-ErbB inhibitor, and ruxolitinib (B1666119), a potent JAK1/2 inhibitor, reveals distinct and specific inhibitory patterns. This guide provides a comprehensive comparison of their performance, supported by quantitative experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.
This comparative guide addresses the selectivity of two prominent kinase inhibitors: neratinib, targeting the ErbB family of receptor tyrosine kinases, and ruxolitinib, a Janus kinase (JAK) inhibitor. While both are effective therapeutic agents, their selectivity profiles dictate their distinct clinical applications and potential off-target effects.
Quantitative Kinase Inhibition Profile
The selectivity of neratinib and ruxolitinib was evaluated against a broad panel of kinases. The data presented in Table 1 summarizes the percentage of inhibition at a concentration of 1 µM.
| Kinase Target | Neratinib (% Inhibition at 1µM) | Ruxolitinib (% Inhibition at 1µM) |
| Primary Targets | ||
| EGFR | 99 | 12 |
| ERBB2 (HER2) | 99 | 10 |
| JAK1 | 24 | 100 |
| JAK2 | 19 | 100 |
| JAK Family | ||
| JAK3 | 11 | 98 |
| TYK2 | 13 | 100 |
| Other Selected Kinases | ||
| AAK1 | 10 | 97 |
| ACVR1 | 1 | 2 |
| ACVR1B | 1 | 3 |
| AXL | 1 | 4 |
| BIKE | 10 | 99 |
| BLK | 98 | 95 |
| BMX | 99 | 98 |
| BTK | 99 | 91 |
| CAMKK1 | 1 | 3 |
| CAMKK2 | 1 | 1 |
| CSF1R | 98 | 32 |
| CSK | 1 | 4 |
| DDR1 | 1 | 1 |
| EPHA2 | 1 | 1 |
| EPHA3 | 1 | 1 |
| EPHA4 | 1 | 1 |
| EPHB1 | 1 | 1 |
| EPHB2 | 1 | 1 |
| EPHB3 | 1 | 1 |
| EPHB4 | 1 | 1 |
| FAK | 1 | 82 |
| FER | 1 | 19 |
| FES | 1 | 16 |
| FGFR1 | 99 | 24 |
| FGFR2 | 99 | 15 |
| FGFR3 | 99 | 20 |
| FGFR4 | 99 | 11 |
| FLT3 | 98 | 69 |
| FRK | 1 | 1 |
| FYN | 1 | 1 |
| GAK | 10 | 99 |
| HCK | 99 | 73 |
| KIT | 98 | 44 |
| LCK | 1 | 1 |
| LTK | 99 | 1 |
| LYN | 1 | 1 |
| MAP4K2 | 99 | 98 |
| MELK | 1 | 1 |
| MERTK | 1 | 2 |
| MINK1 | 99 | 97 |
| MKNK1 | 1 | 1 |
| MKNK2 | 1 | 1 |
| MST1R | 1 | 1 |
| MUSK | 1 | 1 |
| MYO3A | 1 | 1 |
| MYO3B | 1 | 1 |
| NTRK1 | 1 | 1 |
| NTRK2 | 1 | 1 |
| NTRK3 | 1 | 1 |
| PDGFRa | 98 | 41 |
| PDGFRb | 99 | 28 |
| RET | 99 | 49 |
| RIPK2 | 99 | 98 |
| ROCK1 | 1 | 99 |
| ROCK2 | 1 | 99 |
| ROS1 | 1 | 1 |
| SRC | 1 | 1 |
| SRMS | 1 | 1 |
| STK11 | 1 | 1 |
| TEC | 99 | 96 |
| TESK1 | 1 | 1 |
| TGFBR1 | 1 | 1 |
| TGFBR2 | 1 | 1 |
| TIE2 | 1 | 1 |
| TNK1 | 1 | 1 |
| TNK2 | 99 | 98 |
| TRKA | 1 | 1 |
| TRKB | 1 | 1 |
| TRKC | 1 | 1 |
| TXK | 99 | 98 |
| TYRO3 | 1 | 1 |
| VEGFR2 | 98 | 15 |
| YES1 | 1 | 1 |
| Data sourced from Carna Biosciences' kinome profiling of FDA-approved kinase inhibitors. |
Experimental Protocols
A standardized biochemical kinase inhibition assay is crucial for the direct comparison of inhibitor selectivity. Below is a representative protocol for a mobility shift assay, a common method for quantifying kinase activity.
Objective: To determine the inhibitory activity of test compounds against a panel of purified kinases by measuring the conversion of a substrate peptide to a phosphopeptide.
Materials:
-
Purified recombinant human kinases
-
Fluorescently labeled peptide substrates specific for each kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (Neratinib, Ruxolitinib) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij35, 0.2% Coating Reagent #3, 50 mM EDTA)
-
Microfluidic chip-based separation instrument (e.g., LabChip®)
Procedure:
-
Compound Preparation: Prepare serial dilutions of neratinib and ruxolitinib in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well microplate.
-
Add 2.5 µL of a mixture containing the specific kinase and its corresponding fluorescently labeled peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 1-4 hours), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of stop solution to each well.
-
Data Acquisition: Analyze the reaction mixture using a microfluidic chip-based separation instrument. The instrument will separate the fluorescently labeled substrate and the phosphorylated product based on differences in their electrophoretic mobility.
-
Data Analysis: The amount of substrate and product is quantified by detecting the fluorescent signal. The percentage of substrate conversion is calculated. The inhibitory activity of the compounds is determined by comparing the substrate conversion in the presence of the compound to the control wells (containing DMSO vehicle). The percent inhibition is calculated using the following formula: % Inhibition = (1 - ([Substrate Conversion with Compound] / [Substrate Conversion with DMSO])) * 100 IC50 values, the concentration of inhibitor required to achieve 50% inhibition, can be determined by fitting the percent inhibition data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by neratinib and ruxolitinib.
Neratinib: Inhibition of the HER2/EGFR Signaling Pathway
Caption: Neratinib inhibits the HER2/EGFR signaling cascade.
Ruxolitinib: Inhibition of the JAK-STAT Signaling Pathway
Caption: Ruxolitinib inhibits the JAK-STAT signaling cascade.
Conclusion
The comparative analysis of neratinib and ruxolitinib highlights their distinct selectivity profiles, which are fundamental to their targeted therapeutic actions. Neratinib is a highly specific and potent irreversible inhibitor of EGFR and HER2, with its activity largely confined to the ErbB family of kinases. In contrast, ruxolitinib is a potent inhibitor of the JAK family of kinases, particularly JAK1 and JAK2, with some off-target activity against other kinases. This detailed comparison, including quantitative data, standardized protocols, and pathway visualizations, provides a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.
Unmasking Kinase Inhibitor Cross-Reactivity: A Comparative Guide to Staurosporine and Dasatinib
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical evaluation. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning. This guide provides a comparative analysis of the cross-reactivity profiles of the notoriously promiscuous inhibitor, Staurosporine, and the clinically approved multi-targeted inhibitor, Dasatinib, supported by quantitative experimental data and detailed protocols.
The human kinome, comprising over 500 kinases, presents a significant challenge for the development of highly selective inhibitors due to the conserved nature of the ATP-binding site. Evaluating the interaction of an inhibitor across a broad panel of kinases—a process known as kinome profiling—is therefore an essential step in characterizing its true selectivity and potential for off-target binding.
Comparative Kinase Inhibition Profiles
To illustrate the vast difference in selectivity, the dissociation constants (Kd) for Staurosporine and Dasatinib against a panel of kinases are presented below. This data, derived from KINOMEscan™ assays, quantitatively measures the binding affinity of each inhibitor to a large number of human kinases. A lower Kd value signifies a higher binding affinity.
Staurosporine, a natural product, is a potent but non-selective kinase inhibitor, binding to a wide array of kinases with high affinity.[1] In contrast, Dasatinib, a synthetic inhibitor, was designed to target specific kinases, primarily Bcr-Abl and Src family kinases, although it exhibits activity against other kinases as well.[2]
| Kinase Target | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Kinase Family |
| ABL1 | 16 | 0.63 | Tyrosine Kinase |
| ABL1(T315I) | 2,100 | >10,000 | Tyrosine Kinase |
| SRC | 2.2 | 0.55 | Tyrosine Kinase |
| LCK | 1.3 | 0.45 | Tyrosine Kinase |
| FYN | 1.1 | 0.48 | Tyrosine Kinase |
| YES1 | 1.3 | 0.38 | Tyrosine Kinase |
| KIT | 12 | 1.1 | Tyrosine Kinase |
| PDGFRα | 17 | 2.1 | Tyrosine Kinase |
| PDGFRβ | 9.7 | 1.1 | Tyrosine Kinase |
| VEGFR2 | 31 | 13 | Tyrosine Kinase |
| p38α (MAPK14) | 18 | 1,400 | CMGC |
| JNK1 (MAPK8) | 130 | 1,600 | CMGC |
| ERK1 (MAPK3) | >10,000 | >10,000 | CMGC |
| CDK2/cyclin A | 3.6 | >10,000 | CMGC |
| PKA | 4.8 | >10,000 | AGC |
| PKCα | 0.9 | >10,000 | AGC |
| AKT1 | 110 | >10,000 | AGC |
| CAMK2A | 0.2 | >10,000 | CAMK |
| SLK | 0.0 | >10,000 | STE |
| LOK | 0.0 | >10,000 | STE |
| CAMKK1 | 0.0 | >10,000 | CAMK |
| SNARK | 0.1 | >10,000 | CAMK |
| PHKG2 | 0.1 | >10,000 | CAMK |
| CAMKK2 | 0.2 | >10,000 | CAMK |
| MST2 | 0.2 | >10,000 | STE |
| MST1 | 0.2 | >10,000 | STE |
| ROCK2 | 0.2 | >10,000 | AGC |
| ROCK1 | 0.3 | >10,000 | AGC |
Note: Data is compiled from publicly available KINOMEscan™ results. Values for some kinases may not be available for both compounds in the same screen. A value of 0.0 for Staurosporine indicates a very high affinity beyond the accurate measurement range in this particular screen.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in kinase inhibitor profiling and their biological context, the following diagrams have been generated.
Experimental Protocols
Accurate and reproducible data are the foundation of any robust comparison. Below are detailed methodologies for two common types of kinase inhibitor profiling assays.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases by assessing its ability to compete with an immobilized ligand.
-
Preparation of Reagents:
-
Test compounds are serially diluted in DMSO to create a concentration gradient.
-
A panel of human kinases, each tagged with a unique DNA sequence, is prepared.
-
Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand to generate an affinity resin.
-
-
Binding Reaction:
-
The DNA-tagged kinases, liganded affinity beads, and test compounds are combined in a multi-well plate.
-
The mixture is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Washing and Elution:
-
The affinity beads are washed to remove unbound kinase.
-
The bound kinase is then eluted from the beads.
-
-
Quantification:
-
The concentration of the eluted kinase is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase measured in the presence of the test compound is compared to a DMSO control.
-
The percentage of control is calculated, and dissociation constants (Kd) are determined by fitting the data to a dose-response curve.
-
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Prepare a master mix containing the reaction buffer, a specific peptide or protein substrate (e.g., Myelin Basic Protein), and the purified kinase enzyme.
-
-
Kinase Reaction:
-
In a multi-well plate, add the diluted inhibitor or DMSO (as a vehicle control).
-
Add the kinase/substrate master mix to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
-
Washing:
-
Wash the filter papers multiple times (e.g., 3 times for 10 minutes each) in phosphoric acid (e.g., 1%) to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Data Analysis:
-
Air-dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
By employing these standardized methods, researchers can generate high-quality, comparable data to build a comprehensive understanding of a kinase inhibitor's selectivity profile, a crucial step in the journey from a promising compound to a potential therapeutic agent.
References
Confirming Kinase Inhibitor Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule inhibitor's specificity is a cornerstone of robust drug development. Off-target effects can lead to unforeseen toxicities and confound the interpretation of experimental results. The use of genetically engineered knockout (KO) models provides a definitive method for confirming that the observed biological effects of an inhibitor are indeed due to its interaction with the intended target.
This guide provides a framework for confirming the specificity of a hypothetical kinase inhibitor, KI-X , which is designed to target the Epidermal Growth Factor Receptor (EGFR). We will compare the effects of KI-X in wild-type (WT) cells versus EGFR knockout (EGFR-KO) cells, alongside a well-established EGFR inhibitor, Gefitinib, as a positive control.
Comparative Efficacy of KI-X in Wild-Type vs. EGFR-KO Models
The following table summarizes the expected quantitative data from key experiments designed to assess the specificity of KI-X.
| Parameter | Cell Line | Treatment | Cell Viability (IC50) | p-EGFR Levels (% of Control) | c-Fos mRNA Expression (Fold Change) |
| KI-X | Wild-Type (WT) | KI-X | 100 nM | 15% | 0.2 |
| EGFR-KO | KI-X | > 10 µM | Not Applicable | 0.9 | |
| Gefitinib | Wild-Type (WT) | Gefitinib | 80 nM | 10% | 0.15 |
| EGFR-KO | Gefitinib | > 10 µM | Not Applicable | 1.1 | |
| Vehicle | Wild-Type (WT) | DMSO | N/A | 100% | 1.0 |
| EGFR-KO | DMSO | N/A | Not Applicable | 1.0 |
Data Interpretation:
-
Cell Viability (IC50): In wild-type cells, both KI-X and Gefitinib are expected to inhibit cell growth at nanomolar concentrations. However, in EGFR-KO cells, the IC50 for both compounds should be significantly higher, indicating that their cytotoxic effects are dependent on the presence of EGFR.
-
Phospho-EGFR (p-EGFR) Levels: Treatment with KI-X or Gefitinib in wild-type cells should lead to a marked decrease in the phosphorylation of EGFR, a key indicator of its activation. This measurement is not applicable in EGFR-KO cells.
-
c-Fos mRNA Expression: c-Fos is a downstream target of the EGFR signaling pathway.[1][2] Its expression should be significantly downregulated in wild-type cells upon treatment with either inhibitor. In contrast, in EGFR-KO cells, the inhibitors should have a negligible effect on c-Fos expression.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the workflow for specificity validation.
Caption: Simplified EGFR signaling pathway targeted by KI-X.
References
In-Depth Comparative Analysis: PF-06651600 (Ritlecitinib) for Immunological Disorders
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed examination of PF-06651600 (ritlecitinib), a novel kinase inhibitor. Due to the absence of publicly available data for HKI12134085, a direct head-to-head comparison cannot be conducted. Instead, this guide will focus on a comprehensive overview of PF-06651600, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols, placed in the context of the broader landscape of Janus kinase (JAK) and TEC family kinase inhibitors.
Introduction to PF-06651600 (Ritlecitinib)
PF-06651600, now known as ritlecitinib (B609998), is an orally bioavailable small molecule that functions as a dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] It has been investigated for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, alopecia areata, Crohn's disease, and ulcerative colitis.[3][4][5] In June 2023, the FDA approved ritlecitinib for the treatment of severe alopecia areata in adults and adolescents.[2][6]
Mechanism of Action
Ritlecitinib exhibits a unique dual inhibitory mechanism. It irreversibly binds to JAK3 by forming a covalent bond with a cysteine residue (Cys-909) in its ATP-binding site.[2][6] This specific interaction confers high selectivity for JAK3 over other JAK isoforms like JAK1, JAK2, and TYK2, which possess a serine residue at the equivalent position.[2][7] Inhibition of JAK3 is crucial as it modulates signaling of several cytokines that utilize the common gamma chain (γc), including interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are implicated in the pathophysiology of various autoimmune diseases.[1][8]
Simultaneously, ritlecitinib inhibits members of the TEC family of kinases, which includes Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others.[1] These kinases are key components of T-cell receptor signaling and are involved in T-cell differentiation and function.[9][10] The dual inhibition of JAK3 and TEC kinases is thought to block both cytokine signaling and the cytolytic activity of T cells, two pathways central to the pathogenesis of conditions like alopecia areata.[2][6]
Quantitative Data Summary
The following tables summarize the key in vitro and clinical efficacy data for PF-06651600 (ritlecitinib).
Table 1: In Vitro Potency and Selectivity of PF-06651600
| Target | IC50 (nM) | Assay Type | Source |
| JAK3 | 33.1 | Enzymatic Assay | [7] |
| JAK1 | >10,000 | Enzymatic Assay | [7] |
| JAK2 | >10,000 | Enzymatic Assay | [7] |
| TYK2 | >10,000 | Enzymatic Assay | [7] |
| IL-2 induced STAT5 Phosphorylation | 244 | Human Whole Blood | [7] |
| IL-4 induced STAT5 Phosphorylation | 340 | Human Whole Blood | [7] |
| IL-7 induced STAT5 Phosphorylation | 407 | Human Whole Blood | [7] |
| IL-15 induced STAT5 Phosphorylation | 266 | Human Whole Blood | [7] |
| IL-21 induced STAT3 Phosphorylation | 355 | Human Whole Blood | [7] |
Table 2: Clinical Efficacy of PF-06651600 in Rheumatoid Arthritis (Phase II)
| Endpoint (Week 8) | PF-06651600 (200 mg once daily) | Placebo | P-value | Source |
| Mean Change from Baseline in SDAI Score | -26.1 | -16.8 | <0.001 | [1][11] |
| Proportion of Patients with Low Disease Activity (SDAI) | 23.8% | 7.1% | 0.042 | [1] |
SDAI: Simplified Disease Activity Index
Table 3: Clinical Efficacy of Ritlecitinib in Alopecia Areata (Phase 2b/3 - ALLEGRO Trial)
| Endpoint (Week 24) | Ritlecitinib (50 mg) | Ritlecitinib (30 mg) | Placebo | Source |
| SALT Score ≤20 | 23% | 14% | 2% | [12] |
| SALT Score ≤10 | Not Reported | Not Reported | Not Reported | |
| ≥75% improvement on F-VASI | 12% | 9% | 0% | [12] |
SALT: Severity of Alopecia Tool; F-VASI: Facial Vitiligo Area Scoring Index (used here for eyebrow/eyelash loss)
Experimental Protocols
In Vitro Kinase Inhibition Assays
The inhibitory activity of PF-06651600 against JAK family kinases was determined using enzymatic assays. Recombinant human JAK enzymes were incubated with the compound at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were then calculated.
Whole Blood Assays for Cytokine Signaling Inhibition
To assess the functional activity of PF-06651600 in a more physiologically relevant setting, human whole blood assays were conducted.[7]
-
Freshly collected human whole blood was pre-incubated with varying concentrations of PF-06651600.
-
The blood was then stimulated with specific γc cytokines (e.g., IL-2, IL-4, IL-7, IL-15, or IL-21).
-
Following stimulation, red blood cells were lysed, and the remaining lymphocytes were fixed and permeabilized.
-
The phosphorylation status of downstream STAT proteins (e.g., pSTAT5 for IL-2, IL-4, IL-7, IL-15; pSTAT3 for IL-21) was quantified using flow cytometry with phospho-specific antibodies.
-
IC50 values were determined by plotting the percentage of inhibition of STAT phosphorylation against the compound concentration.
Phase II Clinical Trial in Rheumatoid Arthritis
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of PF-06651600 in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.[1][11][13]
-
Participants: 70 patients were randomized (3:2) to receive either PF-06651600 (200 mg once daily) or a placebo for 8 weeks.[1][11]
-
Primary Endpoint: The primary outcome was the change from baseline in the Simplified Disease Activity Index (SDAI) score at week 8.[1][11]
-
Analysis: A Bayesian analysis was used to assess the primary endpoint.[1][11]
Safety and Tolerability
In the Phase II study for rheumatoid arthritis, PF-06651600 was generally well-tolerated.[1][11] Most adverse events were mild, with the most common being infections and infestations, and skin and subcutaneous tissue disorders.[1][11] No treatment-related serious adverse events were reported.[1][11] In the ALLEGRO trial for alopecia areata, ritlecitinib was also found to be well-tolerated with similar rates of adverse events between the treatment and placebo groups.[8]
Conclusion
PF-06651600 (ritlecitinib) is a potent and highly selective irreversible inhibitor of JAK3 with additional activity against the TEC family of kinases. This dual mechanism of action provides a targeted approach to modulating key pathways in the pathogenesis of various autoimmune and inflammatory diseases. Clinical data in rheumatoid arthritis and alopecia areata have demonstrated its efficacy and a favorable safety profile. The high selectivity for JAK3 over other JAK isoforms is a key differentiating feature that may contribute to its safety by sparing the inhibition of JAK2, which is associated with hematological adverse effects.[1] Further research and long-term studies will continue to delineate the full therapeutic potential and place of ritlecitinib in the management of immune-mediated disorders.
References
- 1. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pfizer Initiates Phase 2b/3 Clinical Trial for PF-06651600, an Oral JAK3 Inhibitor, for the Treatment of Patients with Moderate to Severe Alopecia Areata | Pfizer [pfizer.com]
- 4. Pfizer starts Phase llb/lll trial of PF-06651600 for alopecia areata [clinicaltrialsarena.com]
- 5. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itk inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
HKI12134085 versus siRNA knockdown of JAK3
A Comprehensive Comparison of JAK3 Targeted Inhibition: Small Molecule Inhibitors Versus siRNA Knockdown
For researchers in immunology, oncology, and drug development, the precise modulation of the Janus kinase 3 (JAK3) signaling pathway is of paramount importance. JAK3 plays a critical role in cytokine signaling essential for lymphocyte development and function, making it an attractive therapeutic target for autoimmune diseases and certain cancers.[1] This guide provides an objective comparison between two prominent methods for inhibiting JAK3 function: the use of a selective small molecule inhibitor, exemplified by Ritlecitinib, and siRNA-mediated gene knockdown.
Mechanism of Action
Ritlecitinib (PF-06651600): Ritlecitinib is an irreversible, covalent inhibitor that selectively targets JAK3.[2][3] It forms a covalent bond with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[4] This irreversible binding leads to the inactivation of the kinase, thereby blocking downstream signaling events, including the phosphorylation of STAT proteins.[3]
siRNA Knockdown: Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway. A synthetic siRNA duplex complementary to the JAK3 mRNA sequence is introduced into the cell. The RNA-Induced Silencing Complex (RISC) then utilizes the siRNA to specifically bind to and cleave the target JAK3 mRNA. This leads to the degradation of the mRNA and a subsequent reduction in the synthesis of the JAK3 protein, effectively "knocking down" its expression.
Quantitative Performance Data
The efficacy and selectivity of both methods can be quantified and compared. The following tables summarize key performance metrics for Ritlecitinib and JAK3 siRNA.
Table 1: Performance of Ritlecitinib (JAK3 Small Molecule Inhibitor)
| Parameter | Value | Reference |
| Target | JAK3 Kinase Activity | |
| Mechanism | Irreversible Covalent Inhibition | |
| IC50 (JAK3) | 33.1 nM | |
| Selectivity (IC50) | >10,000 nM for JAK1, JAK2, TYK2 | |
| Cellular Activity | Inhibition of IL-2 induced STAT5 phosphorylation (IC50: 244 nM) | |
| Duration of Effect | Dependent on drug pharmacokinetics and protein turnover | - |
Table 2: Performance of JAK3 siRNA Knockdown
| Parameter | Value | Reference |
| Target | JAK3 mRNA | |
| Mechanism | RNA Interference (mRNA cleavage) | |
| Knockdown Efficiency | Up to 95% protein reduction | |
| Concentration for Effect | 5-10 nM for significant knockdown | |
| Duration of Effect | Up to 10-11 days | |
| Potential Off-Target Effects | Can occur through miRNA-like activity |
Signaling Pathways and Experimental Workflows
Visualizing the targeted pathway and the experimental procedures is crucial for understanding the application of these techniques.
Figure 1. Simplified JAK3/STAT signaling pathway.
Figure 2. Experimental workflows for JAK3 inhibition.
Experimental Protocols
1. Ritlecitinib (Small Molecule Inhibitor) Treatment Protocol for Cellular Assays
-
Cell Seeding: Plate cells (e.g., human T-cells or other relevant cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a healthy, sub-confluent state (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of Ritlecitinib in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and add the medium containing the various concentrations of Ritlecitinib. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, wash the cells with PBS. Lyse the cells to extract protein for analysis by Western blot to assess the phosphorylation status of downstream targets like STAT5, or perform a kinase assay to measure JAK3 activity directly.
2. siRNA Knockdown of JAK3 Protocol
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute 2-8 µl of JAK3 siRNA duplex (e.g., from a 10 µM stock) into 100 µl of serum-free and antibiotic-free siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 ml of normal growth medium containing double the normal concentration of serum and antibiotics without removing the transfection mixture. Incubate for an additional 24-72 hours.
-
Analysis of Knockdown: Harvest the cells for analysis. Assess JAK3 mRNA levels by RT-qPCR and JAK3 protein levels by Western blot to confirm knockdown efficiency.
Comparison Summary
| Feature | Ritlecitinib (Small Molecule Inhibitor) | siRNA Knockdown |
| Mode of Action | Post-translational (inhibits protein function) | Pre-translational (prevents protein synthesis) |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Reversibility | Irreversible (covalent) | Reversible (effect diminishes as cells divide and new mRNA is transcribed) |
| Specificity | High for JAK3 over other JAKs; potential for off-target kinase inhibition | High for JAK3 mRNA; potential for off-target gene silencing via miRNA-like effects |
| Ease of Use | Simple addition to cell culture medium | Requires transfection optimization |
| Duration | Dependent on drug's half-life and protein turnover | Long-lasting (several days) |
| Applications | Therapeutic development, acute signaling studies | Gene function validation, long-term loss-of-function studies |
Conclusion
The choice between a small molecule inhibitor like Ritlecitinib and siRNA knockdown for targeting JAK3 depends on the specific experimental goals. Ritlecitinib offers a rapid, potent, and highly selective method to inhibit JAK3 kinase activity, making it ideal for studying the acute effects of pathway inhibition and for therapeutic applications. In contrast, siRNA-mediated knockdown provides a powerful tool for validating the role of the JAK3 gene itself and for studying the consequences of its long-term absence. While siRNA offers high specificity for its target mRNA, researchers must be mindful of potential off-target effects. For a comprehensive understanding of JAK3's role, a combination of both approaches can be highly informative.
References
Independent Validation of HKI12134085 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HKI12134085's anti-mycobacterial activity with alternative therapeutic agents. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for further research and development.
This compound is a novel nitrobenzothiazinone (BTZ) derivative with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] As a member of the BTZ class, its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. This guide summarizes the available data on the activity of BTZs, using the well-characterized compound PBTZ169 as a close structural and functional analog for quantitative comparison, and presents it alongside established first-line anti-tuberculosis drugs.
Data Presentation: In Vitro Anti-Mycobacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative nitrobenzothiazinones and standard anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv. Lower MIC values indicate higher potency.
| Compound | Drug Class | Target | MIC (μg/mL) | MIC (μM) |
| PBTZ169 (as a proxy for this compound) | Nitrobenzothiazinone | DprE1 | ≤0.0002 | ≤0.00045 |
| Isoniazid | Isonicotinic acid hydrazide | Mycolic acid synthesis | 0.02 - 0.2 | 0.15 - 1.5 |
| Rifampicin | Rifamycin | RNA polymerase | 0.05 - 0.2 | 0.06 - 0.24 |
| Ethambutol | Ethylenediamine | Arabinogalactan synthesis | 1.0 - 5.0 | 4.9 - 24.5 |
Note: The MIC value for PBTZ169 is used as a representative for the advanced nitrobenzothiazinone class to which this compound belongs, based on available literature. MIC values for comparator drugs are typical ranges found in the literature and may vary depending on the specific study.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro anti-mycobacterial activity of this compound and comparator drugs is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay is a standard method for assessing the susceptibility of Mycobacterium tuberculosis.
Protocol:
-
Preparation of Drug Dilutions: A serial dilution of each test compound is prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) as the diluent.
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells containing bacteria without any drug and wells with media alone are also included.
-
Incubation: The microplates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading of Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
In Vivo Efficacy in a Murine Tuberculosis Model
The in vivo activity of this compound is evaluated in a BALB/c mouse model of chronic tuberculosis.
Protocol:
-
Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.
-
Treatment: Treatment is initiated four weeks post-infection. The test compound (this compound) is administered orally once daily for a specified duration (e.g., 4 weeks). A control group receives the vehicle alone, and other groups are treated with standard anti-TB drugs for comparison.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial load in each organ.
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo efficacy testing.
References
Safety Operating Guide
Navigating the Disposal of HKI12134085: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Investigational Antituberculosis Agent HKI12134085
For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like this compound, an antituberculosis agent, are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures based on best practices for the disposal of hazardous and investigational pharmaceutical waste, including related nitrobenzothiazole compounds.
At the forefront of safe disposal is the imperative to consult with your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals can provide specific guidance and resources to ensure full compliance with all local, state, and federal regulations for hazardous pharmaceutical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The recommended primary disposal route for such agents is high-temperature incineration.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for similar nitrobenzothiazole compounds, this compound may cause skin, eye, and respiratory irritation.[2][3]
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat and other protective clothing to prevent skin exposure.
-
Respiratory Protection: If working with the compound in powdered form or where aerosols may be generated, use a respirator and ensure adequate ventilation.
**Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Decontamination of Surfaces and Equipment
All laboratory surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
Apply the solution to the contaminated surfaces, ensuring a contact time of at least 20-30 minutes.
-
Following the contact time, wipe the surfaces with a compatible solvent, such as 70% ethanol, to remove any bleach residue.
-
All cleaning materials, including wipes and paper towels, must be collected and disposed of as hazardous waste.
-
Step 2: Segregation and Collection of Waste
Proper segregation of waste is critical to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as PPE, empty vials, and labware, should be collected in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly marked as "Hazardous Waste" and specify "this compound" as a content.
-
Liquid Waste: Collect any unused or residual solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly approved by your EHS department.
Step 3: Containerization and Labeling
All waste must be properly containerized and labeled at the point of generation.
-
Containers: Use containers that are chemically compatible with this compound and are in good condition, with no leaks or cracks. Keep containers closed except when adding waste.
-
Labeling: Every waste container must be affixed with a "Hazardous Waste" label. The label should include the full chemical name ("this compound") and a clear description of the contents.
Step 4: Storage and Disposal
-
Storage: Store hazardous waste containers in a designated, secure area, segregated from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility for high-temperature incineration.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general safety information for related nitrobenzothiazole compounds.
| Hazard Classification | Precautionary Measures | First Aid |
| Skin Irritation (Category 2) | Avoid contact with skin. Wear protective gloves and clothing. | Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. |
| Eye Irritation (Category 2) | Wear safety glasses with side-shields or goggles. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists. |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area. | Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell. |
| Acute Oral Toxicity (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and other hazardous laboratory chemicals.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling HKI12134085
This document provides crucial safety and logistical information for the handling and disposal of HKI12134085, an antibacterial nitrobenzothiazinone (BTZ) derivative with activity against Mycobacterium tuberculosis.[1] As many new chemical entities in pharmaceutical research often lack comprehensive toxicological data, it is prudent to handle this compound as a potentially potent compound.[2] This guide is based on industry best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).
Disclaimer: This information is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound before handling the material.
Hazard Identification and Exposure Control
The primary concern when working with potent compounds is minimizing employee exposure to prevent potential health effects.[3] Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of containment, with Personal Protective Equipment (PPE) serving as a critical secondary barrier.[3]
When extensive toxicological data is unavailable, a performance-based exposure control limit system is often employed.[3] The compound is assigned a category that dictates the required handling procedures. For a novel compound like this compound, a default categorization as a potent compound is a recommended safety measure.[3]
Table 1: Representative Occupational Exposure Control Bands for Potent Compounds
| Category | Occupational Exposure Limit (OEL) | Key Handling Requirements |
|---|---|---|
| Category 1 | >100 µg/m³ | General lab practices, open handling may be permissible for small quantities. |
| Category 2 | 10 - 100 µg/m³ | Local exhaust ventilation required. |
| Category 3 | 0.01 - 10 µg/m³ | Containment in a ventilated enclosure (e.g., fume hood, glove box). |
| Category 4 | <0.01 µg/m³ | High-level containment, specialized handling procedures, and closed systems. |
This table provides a general framework; the specific OEL for this compound must be confirmed from the manufacturer's SDS.
Personal Protective Equipment (PPE)
A thorough hazard assessment of all procedures is required to select the appropriate PPE.[4] The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment for this compound
| Protection Type | Recommended PPE | Specifications and Best Practices |
|---|---|---|
| Eye and Face | Chemical splash goggles or safety glasses with side shields. Face shield for splash hazards. | All eye protection must be ANSI Z87.1 compliant.[5] A face shield must be worn over safety glasses or goggles, not as a standalone protector.[4][5] |
| Hand | Double-gloving with nitrile gloves is recommended. | For chemicals of unknown toxicity, using a more resistant glove (e.g., Silver Shield) under a disposable nitrile glove can provide additional protection.[4][5] Inspect gloves before each use and change them immediately if contact with the chemical is suspected. |
| Body | Flame-resistant lab coat. | A lab coat protects skin and clothing from minor splashes and spills.[6] It should be kept fully fastened. |
| Respiratory | Required when engineering controls are insufficient or when handling powders outside of containment. | Use of a respirator (e.g., N95, half-mask, or full-face) requires a formal respiratory protection program, including medical evaluation and fit-testing.[6][7] |
| Foot | Closed-toe, closed-heel shoes. | Shoes should be made of a material that resists chemical penetration.[6] |
Operational Plan: Handling Procedures
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Review Documentation: Thoroughly read and understand the manufacturer's Safety Data Sheet (SDS) before beginning any work.
-
Verify Engineering Controls: Ensure that primary containment devices such as chemical fume hoods or ventilated balance enclosures are certified and functioning correctly.[2]
-
Assemble PPE: Gather all necessary PPE as specified in Table 2.
-
Prepare Workspace: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable liners.
2. Handling:
-
Weighing Solids: All weighing and aliquoting of powdered this compound must be performed within a containment device like a ventilated balance enclosure or a glove box to prevent aerosol generation and inhalation.[2]
-
Preparing Solutions: Dissolving the compound and performing dilutions should be done in a chemical fume hood to minimize exposure to vapors or splashes.
-
Transport: When moving solutions or samples, use sealed, secondary containers to prevent spills.
3. Post-Handling:
-
Decontamination: Thoroughly wipe down all surfaces and equipment in the designated work area with an appropriate deactivating agent or solvent.
-
PPE Removal: Remove PPE carefully to avoid contaminating skin or clothing. Disposable items should be placed directly into the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with EPA, state, and local regulations.[8][9]
-
Waste Segregation: Hazardous and non-hazardous waste must be collected separately.
-
Solid Waste:
-
Container: Use a black, leak-proof container clearly labeled "Hazardous Waste Pharmaceuticals".[8]
-
Contents: This includes contaminated gloves, gowns, bench liners, weigh papers, and empty stock vials.
-
-
Liquid Waste:
-
Container: Use a dedicated, sealed, and clearly labeled container for hazardous liquid waste.
-
Prohibition: Do not dispose of hazardous pharmaceutical waste down the sewer.[8]
-
-
Sharps Waste:
-
Container: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[9]
-
-
Final Disposal:
Experimental Protocol: General Workflow for a Cell-Based Potency Assay
-
Stock Solution Preparation:
-
Inside a ventilated balance enclosure, weigh the required amount of this compound powder.
-
In a chemical fume hood, dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in an appropriate cell culture medium to create a range of working concentrations. All dilutions should be performed in the fume hood.
-
-
Cell Treatment:
-
Plate cells in multi-well plates and allow them to attach overnight in a cell culture incubator.
-
Carefully add the prepared working concentrations of this compound to the appropriate wells. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Return the plates to the incubator for the specified exposure time (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After incubation, assess the compound's effect using a suitable assay (e.g., a cell viability assay like MTT or a mechanism-specific biomarker assay).
-
All plates and tips containing the compound must be disposed of as hazardous waste.
-
Mandatory Visualization
Caption: High-level workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
